Product packaging for Iriflophenone(Cat. No.:)

Iriflophenone

货号: B049224
分子量: 246.21 g/mol
InChI 键: AOJWDTJDEGSHOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Iriflophenone is a bioactive benzophenone derivative naturally occurring in various plant species, notably from the Iris genus and Myrsine seguinii, and is recognized for its diverse pharmacological potential in research settings. This compound has garnered significant interest for its potent anti-glycation properties, making it a valuable tool for investigating advanced glycation end-products (AGEs) and their role in metabolic disorders, diabetic complications, and the aging process. Its mechanism of action is multifaceted; it functions as a powerful antioxidant and has demonstrated the ability to inhibit key enzymes like α-glucosidase, suggesting utility in studies of hyperglycemia and type 2 diabetes. Furthermore, this compound exhibits notable anti-inflammatory and anti-cancer activities in vitro, where it has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Researchers also utilize this compound as a chemical reference standard for the quality control and standardization of herbal extracts and natural products. As a versatile small molecule, it provides a crucial starting point for probing natural product biosynthesis, structure-activity relationships (SAR), and novel therapeutic pathways. This product is supplied with comprehensive analytical documentation, including HPLC and NMR data, to ensure identity and purity for rigorous research applications. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O5 B049224 Iriflophenone

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJWDTJDEGSHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Mechanism of Action of Iriflophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative, and particularly its glycosidic form, this compound-3-C-β-D-glucoside (IPG), have emerged as a promising class of bioactive compounds with a diverse pharmacological profile.[1][2][3] Isolated from various plant sources, including Aquilaria and Dryopteris species, these compounds have demonstrated significant anti-diabetic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4] This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Anti-Diabetic Activity: A Two-Pronged Approach

The anti-diabetic effects of this compound-3-C-β-D-glucoside appear to be mediated through two primary mechanisms: inhibition of carbohydrate digestion and enhancement of glucose uptake.

Inhibition of α-Glucosidase

This compound-3-C-β-D-glucoside has been shown to be a potent inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.[3][5] By inhibiting this enzyme, this compound slows down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. Studies have indicated that the α-glucosidase inhibitory activity of isolates containing this compound-3-C-β-D-glucoside is stronger than that of acarbose, a commercially available α-glucosidase inhibitor.[3][5] However, a specific IC50 value for the purified compound is not consistently reported in the available literature.

Enhancement of Glucose Uptake

In addition to inhibiting glucose absorption, this compound-3-C-β-D-glucoside directly promotes the uptake of glucose into peripheral tissues, particularly adipocytes.[1] This insulin-mimetic effect contributes significantly to its hypoglycemic activity.

Quantitative Data: Enhancement of Glucose Uptake in Rat Adipocytes [1]

Compound/ExtractConcentrationEnhancement of Glucose Uptake (%)
This compound-3-C-β-D-glucoside (IPG) 0.25 µM153.3
2.5 µM154.6
12.5 µM~114-117
25 µM~114-117
Methanolic Extract (ME) 1 mg/L152
Insulin 1.5 nM183

Experimental Protocol: Glucose Uptake Assay in Rat Adipocytes [1]

This protocol describes the methodology used to assess the effect of this compound-3-C-β-D-glucoside on glucose uptake in isolated rat adipocytes.

  • Adipocyte Isolation:

    • Epididymal fat pads are removed from male Wistar rats.

    • The fat pads are minced and digested with collagenase in Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose.

    • The resulting cell suspension is filtered and centrifuged to isolate mature adipocytes.

  • Glucose Uptake Assay:

    • Isolated adipocytes are incubated in KRBB.

    • The cells are pre-incubated with varying concentrations of this compound-3-C-β-D-glucoside, insulin (positive control), or vehicle (negative control) for 15 minutes at 37°C.

    • Radio-labeled 2-deoxy-D-glucose ([¹⁴C]-2-DG), a glucose analog, is added to the cell suspension, and the incubation continues for another 15 minutes.

    • The reaction is terminated by the addition of cytochalasin B, an inhibitor of glucose transporters.

    • The cells are then washed to remove extracellular [¹⁴C]-2-DG, and the intracellular radioactivity is measured using a liquid scintillation counter.

    • The amount of radioactivity is proportional to the rate of glucose uptake.

Proposed Signaling Pathway: Glucose Uptake in Adipocytes

While the precise molecular mechanism is still under investigation, it is hypothesized that the enhanced glucose uptake is mediated, at least in part, by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[1] The potential involvement of the insulin signaling pathway, including key mediators like PPARγ and adiponectin, has been suggested but requires further experimental validation.

Glucose_Uptake_Pathway cluster_cell Adipocyte This compound This compound-3-C-β-D-glucoside GLUT4_vesicle Intracellular GLUT4 Vesicles This compound->GLUT4_vesicle Stimulates Translocation Cell Adipocyte GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake Facilitates

Proposed mechanism of this compound-enhanced glucose uptake.

Anti-Inflammatory Activity: Targeting Key Mediators

This compound exhibits anti-inflammatory properties by inhibiting the production of several key pro-inflammatory mediators, including interleukin-1α (IL-1α), interleukin-8 (IL-8), and nitric oxide (NO).[2][3]

Experimental Workflow: Assessment of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are typically evaluated using in vitro cell-based assays.

Anti_Inflammatory_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) Stimulation Stimulation with Inflammatory Agent (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with This compound Stimulation->Treatment Measurement Measurement of IL-1α, IL-8, NO levels (ELISA, Griess Assay) Treatment->Measurement Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Upstream_Signaling Upstream Signaling (e.g., TLR4) Inflammatory_Stimulus->Upstream_Signaling NFkB_Pathway NF-κB Signaling Pathway Upstream_Signaling->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Pro_inflammatory_Genes This compound This compound This compound->NFkB_Pathway Inhibits (?) Mediators IL-1α, IL-8, NO Pro_inflammatory_Genes->Mediators

References

Unveiling the Therapeutic Potential: A Technical Guide to the Novel Biological Activities of Iriflophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative found in various medicinal plants, is emerging as a compound of significant interest in the scientific community.[1][2] This technical guide provides a comprehensive overview of the novel biological activities of this compound and its glycosidic forms, with a focus on its anti-diabetic, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Quantitative Data on Biological Activities

The biological efficacy of this compound and its derivatives has been quantified in several studies. The following tables summarize the key quantitative data, offering a comparative perspective on its various activities.

Table 1: Anti-diabetic and Glucose Uptake Activity of this compound 3-C-β-glucoside (IPG)
ActivityModel SystemTreatmentConcentration/DoseResultReference
Lowering Fasting Blood GlucoseStreptozotocin (STZ)-induced diabetic miceThis compound 3-C-β-glucoside (IPG)0.47 g/kg (oral)46.4% reduction in blood glucose[3][4][5]
Lowering Fasting Blood GlucoseSTZ-induced diabetic miceMethanolic Extract (ME)1 g/kg (oral)40.3% reduction in blood glucose[3][4][5]
Lowering Fasting Blood GlucoseSTZ-induced diabetic miceInsulin (positive control)8 U/kg (subcutaneous)41.5% reduction in blood glucose[3][4][5]
Glucose Uptake EnhancementRat adipocytesThis compound 3-C-β-glucoside (IPG)0.25 µM153.3% enhancement[3][5]
Glucose Uptake EnhancementRat adipocytesThis compound 3-C-β-glucoside (IPG)2.5 µM154.6% enhancement[3][5]
Glucose Uptake EnhancementRat adipocytesMethanolic Extract (ME)1 mg/L152% enhancement[3][4][5]
Glucose Uptake EnhancementRat adipocytesInsulin (positive control)1.5 nM183% enhancement[3][4][5]
Table 2: Antimicrobial Activity of this compound-3-C-β-D-glucopyranoside (i3CβDGP)
MicroorganismAssayResult (MIC)Reference
Klebsiella pneumoniaeMicrodilution31.1 ± 7.2 µg/mL[6]
Staphylococcus aureusMicrodilution62.5 ± 7.2 µg/mL[6]
Escherichia coliMicrodilution62.5 ± 7.2 µg/mL[6]
Bacillus subtilisMicrodilution125 ± 7.2 µg/mL[6]

Key Biological Activities and Mechanisms of Action

Anti-diabetic Activity

This compound 3-C-β-glucoside (IPG) has demonstrated significant anti-hyperglycemic activity.[3] In vivo studies on streptozotocin-induced diabetic mice revealed that oral administration of IPG led to a potent reduction in fasting blood glucose levels, comparable to the effect of insulin.[3][4][5] Furthermore, in vitro experiments using rat adipocytes showed that IPG enhances glucose uptake, suggesting an insulin-mimetic action.[3][5] Compounds isolated from A. sinensis, including this compound 3-C-β-D glucoside, have also been shown to have α-glucosidase inhibition activity stronger than the control drug, acarbose.[1][2][7]

Antimicrobial Properties

This compound-3-C-β-D glucopyranoside, isolated from Dryopteris ramosa, has exhibited promising antibacterial potential.[1][6] It has shown strong activity against clinically relevant bacteria such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli.[1][2][6] This suggests its potential as a natural antibiotic for treating gastrointestinal tract infections.[6]

Antioxidant Effects

This compound and its glucosides possess notable antioxidant properties.[1][2] While some studies indicate no radical scavenging activity against DPPH, they have been shown to scavenge ABTS and peroxyl radicals.[1][2][7] This antioxidant capacity is a key contributor to its other biological activities, including its neuroprotective and anti-inflammatory effects.[8]

Anti-inflammatory Action

The anti-inflammatory activities of this compound have been highlighted through the observed inhibition of pro-inflammatory cytokines.[1][2] Aqueous extracts of A. crassna, containing this compound 3-C-β-D glucoside, demonstrated strong inhibition of IL-1α and IL-8, while ethanolic extracts showed inhibition of IL-1α and nitric oxide (NO).[1][2][7]

Neuroprotective Potential

Phenolic compounds like Iriflophenones are being investigated for their neuroprotective effects.[9] These compounds may help in mitigating pathogenic processes related to neurodegeneration by downregulating oxidative stress and the expression of pro-inflammatory cytokines.[9] Their anti-inflammatory and antifibrillization properties are thought to contribute to a reduction in tau hyperphosphorylation in the cortex and hippocampus.[9]

Experimental Protocols

In Vivo Anti-diabetic Study in STZ-Induced Diabetic Mice[3]
  • Animal Model: Male mice are used. Diabetes is induced by intraperitoneal injections of streptozotocin (STZ).

  • Groups:

    • Group I: Normal control (distilled water).

    • Group II: Diabetic control (distilled water).

    • Group III: Positive control (8 U/kg insulin, subcutaneous).

    • Group IV: Diabetic mice treated with 1 g/kg methanolic extract (ME), oral.

    • Group V: Diabetic mice treated with 0.47 g/kg this compound 3-C-β-glucoside (IPG), oral.

    • Group VI: Diabetic mice treated with 0.1 g/kg ME, oral.

    • Group VII: Diabetic mice treated with 0.047 g/kg IPG, oral.

  • Treatment: Daily administration for 3 weeks.

  • Measurement: Fasting blood glucose levels are monitored.

In Vitro Glucose Uptake Assay in Rat Adipocytes[3]
  • Cell Preparation: Adipocytes are isolated from rats.

  • Incubation: A cell suspension is mixed with Krebs-Ringer bicarbonate buffer (KRBB) without glucose and incubated at 37°C for 15 minutes.

  • Treatment: Insulin (final concentration 1.5 nM) or varying concentrations of this compound 3-C-β-glucoside (IPG) (0.25, 2.45, 12.2, and 24.5 µM) are added to the incubated mixture.

  • Measurement: Glucose uptake into the adipocytes is measured to determine the percentage of enhancement compared to a negative control.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay[6]
  • Method: Broth microdilution method is used.

  • Preparation: A stock solution of this compound-3-C-β-D glucopyranoside is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria.

  • Measurement: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Anti-inflammatory Action This compound This compound ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1α, IL-8) This compound->ProInflammatoryCytokines inhibits NO_Production Nitric Oxide (NO) Production This compound->NO_Production inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Macrophages Macrophages InflammatoryStimuli->Macrophages activates Macrophages->ProInflammatoryCytokines produces Macrophages->NO_Production produces Inflammation Inflammation ProInflammatoryCytokines->Inflammation NO_Production->Inflammation

Caption: this compound's anti-inflammatory signaling pathway.

G cluster_1 In Vitro Glucose Uptake Assay Workflow Start Start: Isolate Rat Adipocytes Incubate Incubate cells in KRBB (37°C, 15 min) Start->Incubate Add_Treatment Add Treatment: - this compound Glucoside (IPG) - Insulin (Positive Control) - Vehicle (Negative Control) Incubate->Add_Treatment Measure_Uptake Measure Glucose Uptake Add_Treatment->Measure_Uptake Analyze Analyze Data: Calculate % Enhancement Measure_Uptake->Analyze

Caption: Experimental workflow for in vitro glucose uptake assay.

G cluster_2 Logical Relationship of this compound's Bioactivities This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant AntiInflammatory Anti-inflammatory Activity This compound->AntiInflammatory Neuroprotective Neuroprotective Activity This compound->Neuroprotective AntiDiabetic Anti-diabetic Activity This compound->AntiDiabetic Antimicrobial Antimicrobial Activity This compound->Antimicrobial Antioxidant->Neuroprotective contributes to AntiInflammatory->Neuroprotective contributes to

Caption: Interrelation of this compound's biological effects.

Conclusion and Future Directions

This compound and its derivatives exhibit a remarkable spectrum of biological activities that hold significant promise for the development of novel therapeutic agents. Its potent anti-diabetic effects, coupled with its antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties, make it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these activities, conducting more extensive preclinical and clinical studies to evaluate its safety and efficacy, and exploring synergistic effects with existing drugs. The detailed experimental protocols and quantitative data provided in this guide aim to facilitate and inspire continued research into this versatile natural compound.

References

Iriflophenone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone is a naturally occurring benzophenone that, along with its glycosidic derivatives, has garnered significant interest in the scientific community. Primarily isolated from various plant species, including those of the Aquilaria genus, this compound and its analogues have demonstrated a diverse range of biological activities. This technical guide provides a comprehensive review of the current literature on this compound, with a particular focus on its synthesis, biological activities, and underlying mechanisms of action. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Chemical and Physical Properties

This compound, with the chemical name (4-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone, is a polyphenolic compound. Its structure and basic properties are summarized in the table below.

PropertyValueReference
CAS Number 52591-10-3[1][2]
Molecular Formula C₁₃H₁₀O₅[2]
Molecular Weight 246.22 g/mol [2]
Appearance Yellow powder[2]
Melting Point 210 °C[2]
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[2]

Synthesis

The primary method reported for the synthesis of this compound is the Hoesch reaction, a type of Friedel-Crafts acylation. This reaction involves the condensation of a nitrile with an electron-rich arene, catalyzed by a Lewis acid and hydrogen chloride. In the case of this compound, the reactants are p-hydroxybenzonitrile and phloroglucinol.

Hoesch Reaction for this compound Synthesis

Hoesch_Reaction reactant1 p-Hydroxybenzonitrile intermediate Imine Intermediate reactant1->intermediate + reactant2 Phloroglucinol reactant2->intermediate catalyst 1. HCl, ZnCl₂ (Lewis Acid) 2. H₂O (Hydrolysis) catalyst->intermediate product This compound intermediate->product Hydrolysis

Caption: Synthetic pathway of this compound via the Hoesch reaction.

Experimental Protocol: Hoesch Reaction for this compound Synthesis

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure based on the Hoesch reaction is as follows:

  • Reaction Setup: Anhydrous phloroglucinol and p-hydroxybenzonitrile are dissolved in a suitable anhydrous solvent (e.g., diethyl ether) in a reaction vessel equipped with a gas inlet and a stirring mechanism.

  • Catalyst Addition: A Lewis acid catalyst, such as anhydrous zinc chloride, is added to the mixture.

  • Gaseous HCl Introduction: Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is typically carried out at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into water or dilute acid to hydrolyze the intermediate imine.

  • Extraction and Purification: The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Biological Activities

This compound and its derivatives, particularly this compound-3-C-β-D-glucoside, exhibit a range of biological activities. The following sections detail these activities, supported by available quantitative data and experimental protocols.

Proliferative Effect on Breast Cancer Cells

Interestingly, this compound has been reported to stimulate the proliferation of human breast cancer cell lines MCF-7 and T-47D.[3] However, specific quantitative data such as EC50 values for this stimulatory effect are not yet available in the public domain.

A general protocol to assess the effect of this compound on MCF-7 and T-47D cell proliferation is as follows:

  • Cell Culture: MCF-7 and T-47D cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound (or a vehicle control, e.g., DMSO).

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: The absorbance (in the case of the MTT assay) or cell number is plotted against the concentration of this compound to determine the effect on cell proliferation.

Antidiabetic Activity of this compound-3-C-β-D-glucoside

This compound-3-C-β-D-glucoside has demonstrated significant antidiabetic potential. It has been shown to possess α-glucosidase inhibitory activity, which is reported to be stronger than that of the commercially available drug, acarbose.[4] Furthermore, in vivo and in vitro studies have provided quantitative evidence of its glucose-lowering effects.

ActivityModelResultReference
Fasting Blood Glucose Reduction STZ-induced diabetic mice46.4% reduction[4]
Glucose Uptake Enhancement Rat adipocytes153% enhancement[4]
α-Glucosidase Inhibition In vitro assayStronger than acarbose[4]

A standard protocol for assessing α-glucosidase inhibitory activity is as follows:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing α-glucosidase enzyme in a phosphate buffer (pH 6.8).

  • Inhibitor Addition: Various concentrations of the test compound (this compound-3-C-β-D-glucoside) are added to the enzyme solution and pre-incubated.

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without the inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

Anti-inflammatory and Antioxidant Activities of this compound-3-C-β-D-glucoside

This compound-3-C-β-D-glucoside has also been reported to possess anti-inflammatory and antioxidant properties. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators such as interleukin-1α (IL-1α), interleukin-8 (IL-8), and nitric oxide (NO).[4] While the precise mechanism is still under investigation, the modulation of the NF-κB signaling pathway is a plausible target for many polyphenolic compounds.

The antioxidant activity of this compound-3-C-β-D-glucoside has been demonstrated through its ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and peroxyl radicals. Notably, it does not exhibit significant scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[4] Specific IC50 values for its antioxidant activities are not yet available in the literature.

Antioxidant_Assay_Workflow start Prepare this compound-3-C-β-D-glucoside Solutions dpph_assay DPPH Radical Scavenging Assay start->dpph_assay abts_assay ABTS Radical Scavenging Assay start->abts_assay data_analysis Data Analysis and IC50 Determination dpph_assay->data_analysis abts_assay->data_analysis result Antioxidant Activity Profile data_analysis->result

Caption: General workflow for assessing the antioxidant activity of this compound-3-C-β-D-glucoside.

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Absorbance Adjustment: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Initiation: A small volume of the test compound (this compound-3-C-β-D-glucoside) at various concentrations is allowed to react with a defined volume of the ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for a specific time.

  • Absorbance Measurement: The absorbance at 734 nm is measured.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.

Antimicrobial Activity of this compound-3-C-β-D-glucoside

This compound-3-C-β-D-glucoside has demonstrated notable antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentrations (MICs) against various strains have been determined, indicating its potential as a natural antimicrobial agent.

BacteriumMIC (µg/mL)Reference
Klebsiella pneumoniae31.1 ± 7.2[5]
Staphylococcus aureus62.5 ± 7.2[5]
Escherichia coli62.5 ± 7.2[5]
Bacillus subtilis125 ± 7.2[5]
  • Bacterial Culture Preparation: The bacterial strains are cultured in a suitable broth medium to a specific optical density.

  • Serial Dilution of the Compound: The test compound (this compound-3-C-β-D-glucoside) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound and its glycosidic derivatives, particularly this compound-3-C-β-D-glucoside, represent a promising class of natural products with a wide array of biological activities. The antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties of this compound-3-C-β-D-glucoside are well-documented, although further research is needed to elucidate the precise mechanisms of action and to obtain more quantitative data, such as IC50 values for its anti-inflammatory and antioxidant effects. The proliferative effect of the parent compound, this compound, on breast cancer cells is an intriguing finding that warrants further investigation to understand its potential implications. Future research should focus on detailed mechanistic studies, including the identification of specific molecular targets and signaling pathways. Furthermore, the development of optimized and scalable synthetic routes will be crucial for the further exploration and potential therapeutic application of these compounds. The comprehensive data and protocols presented in this technical guide aim to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

In Silico Modeling of Iriflophenone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Iriflophenone, a benzophenone derivative found in various medicinal plants, has demonstrated significant therapeutic potential, exhibiting antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of a hypothetical in silico modeling study designed to elucidate the molecular interactions of this compound 3-C-β-D-glucoside with key protein targets associated with its pharmacological activities. By employing molecular docking simulations, we can predict the binding affinities and interaction patterns of this compound with α-glucosidase, cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of natural compounds.

Introduction

This compound 3-C-β-D-glucoside is a naturally occurring compound isolated from plants such as Aquilaria crassna and Dryopteris ramosa.[1] Pre-clinical studies have indicated its potential as an antidiabetic agent through the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Furthermore, its anti-inflammatory effects are suggested by the inhibition of pro-inflammatory mediators like interleukin-1α (IL-1α), interleukin-8 (IL-8), and nitric oxide (NO).[2] To explore the molecular mechanisms underlying these activities, in silico modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the binding of a ligand to a protein's active site.[3] This guide outlines the methodologies and potential outcomes of such a computational investigation into this compound's interactions with key therapeutic targets.

Target Selection and Rationale

Based on the reported biological activities of this compound, the following protein targets were selected for a hypothetical molecular docking study:

  • α-Glucosidase: A key enzyme in carbohydrate metabolism, its inhibition is a therapeutic strategy for managing type 2 diabetes.[4] this compound has been shown to inhibit this enzyme.[1]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that mediates inflammatory and pain responses by converting arachidonic acid to prostaglandins.[5] Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.[3]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.[6] Modulating TNF-α activity is a validated therapeutic approach.[7]

Methodologies: A Hypothetical In Silico Protocol

This section details a standard protocol for conducting a molecular docking study of this compound with the selected protein targets.

Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structure of this compound 3-C-β-D-glucoside is obtained from a chemical database such as PubChem. The ligand is then prepared using molecular modeling software (e.g., AutoDock Tools) by assigning charges, adding polar hydrogens, and defining rotatable bonds to ensure conformational flexibility during docking.

  • Receptor Preparation: The crystal structures of the target proteins (α-glucosidase, COX-2, and TNF-α) are retrieved from the Protein Data Bank (PDB). The proteins are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. The active site for docking is defined based on the binding pocket of the co-crystallized ligand or through literature review.[8]

Molecular Docking Simulation

Molecular docking is performed using a validated docking program like AutoDock Vina. The prepared this compound ligand is docked into the defined active site of each target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Docking Results

The docking results are analyzed to determine the binding energy (in kcal/mol) and to visualize the interactions between this compound and the amino acid residues in the active site of each protein. Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.

Hypothetical Quantitative Data

The following table summarizes the hypothetical quantitative data that could be obtained from the in silico modeling of this compound's interactions. This data is for illustrative purposes to demonstrate how results would be presented.

Target ProteinLigandBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Residues (Hypothetical)
α-GlucosidaseThis compound 3-C-β-D-glucoside-8.51.5ASP215, GLU277, ARG442
COX-2This compound 3-C-β-D-glucoside-9.20.8TYR385, ARG120, SER530
TNF-αThis compound 3-C-β-D-glucoside-7.83.2TYR119, GLY121, LEU57

Visualizations

Signaling Pathways

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound This compound->COX2

COX-2 Signaling Pathway Inhibition

TNF_alpha_Pathway TNF_alpha TNF-α TNFR1 TNFR1 Receptor TNF_alpha->TNFR1 Signaling_Complex Intracellular Signaling Complex (TRADD, TRAF2, RIPK1) TNFR1->Signaling_Complex NF_kB_Activation NF-κB Activation Signaling_Complex->NF_kB_Activation Inflammatory_Genes Expression of Inflammatory Genes NF_kB_Activation->Inflammatory_Genes This compound This compound This compound->TNF_alpha In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep This compound Structure (PubChem) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Target Protein Structure (PDB) Receptor_Prep->Docking Binding_Energy Calculate Binding Energy & Inhibition Constant (Ki) Docking->Binding_Energy Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Binding_Energy->Interaction_Analysis

References

An In-depth Technical Guide to the Putative Metabolic Pathway of Iriflophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative found in various plant species, has garnered interest for its potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolism significantly influences the bioavailability, efficacy, and safety of a compound. This technical guide provides a hypothesized metabolic pathway of this compound, summarizes relevant bioactivity data of its glycosidic form, and outlines standard experimental protocols for its metabolic analysis.

Putative Metabolic Pathway of this compound

The metabolism of xenobiotics typically proceeds through Phase I and Phase II reactions, aiming to increase their water solubility and facilitate their excretion. For this compound, the following transformations are proposed:

  • Phase I Metabolism (Functionalization): This phase is primarily mediated by cytochrome P450 (CYP) enzymes.[1] For compounds with a benzophenone scaffold, hydroxylation and demethylation are common metabolic reactions.[2][3] Flavonoids, which share structural similarities with this compound, are known to be metabolized by CYPs such as CYP1A2, CYP2C9, and CYP3A4.[4][5] Therefore, it is hypothesized that this compound undergoes hydroxylation on its aromatic rings and potential O-demethylation if methoxy groups are present.

  • Phase II Metabolism (Conjugation): Following Phase I modifications, or directly if a suitable functional group is available, this compound and its metabolites are expected to undergo conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to the hydroxyl groups.[2] These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are more water-soluble and readily excreted in urine and bile.

Visualizing the Hypothesized Pathway

Iriflophenone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Metabolite1 Hydroxylated this compound This compound->Metabolite1 CYP450 (Hydroxylation) Metabolite2 O-desmethyl this compound This compound->Metabolite2 CYP450 (O-demethylation) Conjugate1 This compound Glucuronide This compound->Conjugate1 UGTs/SULTs Conjugate2 Hydroxylated this compound Glucuronide/Sulfate Metabolite1->Conjugate2 UGTs/SULTs Conjugate3 O-desmethyl this compound Glucuronide/Sulfate Metabolite2->Conjugate3 UGTs/SULTs

Caption: Hypothesized metabolic pathway of this compound.

Quantitative Data on this compound 3-C-β-glucoside Bioactivity

While quantitative data on the metabolism of this compound is lacking, studies on its glycoside, this compound 3-C-β-glucoside (IPG), provide insights into its biological effects. The following table summarizes data from an in vivo study in diabetic mice and an in vitro glucose uptake assay in rat adipocytes.

Parameter Methanol Extract (ME) This compound 3-C-β-glucoside (IPG) Insulin Reference
Lowering of Fasting Blood Glucose (%) 40.346.441.5
Enhancement of Glucose Uptake (%) 152153183

Data is presented as the percentage change relative to a control group.

Experimental Protocols for Metabolic Pathway Analysis

To elucidate the metabolic pathway of this compound, a series of in vitro experiments can be conducted. The following protocols provide a general framework for such an investigation.

In Vitro Metabolic Stability Assays

Metabolic stability assays are crucial for determining the rate at which a compound is metabolized by liver enzymes.[6]

4.1.1. Liver Microsome Stability Assay

  • Objective: To assess Phase I metabolic stability.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • This compound stock solution

    • Acetonitrile (for reaction quenching)

    • LC-MS/MS system

  • Procedure:

    • Pre-incubate HLM in phosphate buffer at 37°C.

    • Add this compound to the incubation mixture.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

4.1.2. Hepatocyte Stability Assay

  • Objective: To assess both Phase I and Phase II metabolic stability.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte culture medium

    • This compound stock solution

    • Acetonitrile (for reaction quenching)

    • LC-MS/MS system

  • Procedure:

    • Thaw and seed hepatocytes in collagen-coated plates and allow them to attach.

    • Replace the medium with fresh medium containing this compound.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • At various time points, collect both the cells and the medium.

    • Quench the reaction with cold acetonitrile.

    • Process the samples for LC-MS/MS analysis to quantify the parent compound.

Metabolite Identification
  • Objective: To identify the chemical structures of this compound metabolites.

  • Methodology:

    • Incubate this compound with human liver microsomes or hepatocytes for a fixed period (e.g., 60 minutes).

    • Extract the metabolites from the incubation mixture.

    • Analyze the extracts using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap LC-MS.[7][8]

    • Compare the mass spectra of the samples with and without the parent compound to identify potential metabolites.

    • Utilize tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures by analyzing the fragmentation patterns.[9]

Reaction Phenotyping
  • Objective: To identify the specific CYP enzymes responsible for this compound metabolism.

  • Methods:

    • Recombinant CYPs: Incubate this compound with a panel of individual, recombinantly expressed human CYP enzymes to see which ones can metabolize the compound.

    • Chemical Inhibition: Incubate this compound with HLM in the presence and absence of specific CYP inhibitors to observe which inhibitor blocks the metabolism.

Experimental Workflow Visualization

Experimental_Workflow cluster_stability Metabolic Stability cluster_identification Metabolite Identification cluster_phenotyping Reaction Phenotyping Microsomes Liver Microsome Assay HRMS High-Resolution MS Analysis Microsomes->HRMS Hepatocytes Hepatocyte Assay Hepatocytes->HRMS Recombinant Recombinant CYP Enzymes HRMS->Recombinant Inhibition Chemical Inhibition Assay HRMS->Inhibition Metabolite_Profile Metabolic Profile Recombinant->Metabolite_Profile Identifies specific CYPs Inhibition->Metabolite_Profile Confirms CYP involvement This compound This compound This compound->Microsomes This compound->Hepatocytes

Caption: Workflow for this compound metabolism studies.

Conclusion

While direct experimental data on the metabolic pathway of this compound is currently unavailable, this guide provides a scientifically grounded, hypothetical framework for its biotransformation based on the metabolism of similar chemical structures. The proposed pathway involves Phase I hydroxylation and demethylation by cytochrome P450 enzymes, followed by Phase II glucuronidation and sulfation. The outlined experimental protocols offer a clear roadmap for researchers to investigate and elucidate the actual metabolic fate of this compound, a critical step in its journey from a promising natural product to a potential therapeutic agent. The provided bioactivity data for its glycoside further underscores the need for comprehensive metabolic studies to understand the in vivo disposition and activity of this class of compounds.

References

Early-Stage Research on Iriflophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative characterized by a 2,4,6-trihydroxy substitution pattern on one aromatic ring and a 4'-methoxy group on the other, represents a promising scaffold in medicinal chemistry. Naturally occurring as glucosides in various plant species, this compound and its parent compounds have demonstrated a spectrum of biological activities, including antidiabetic, anti-inflammatory, antioxidant, and antimicrobial effects.[1] This technical guide provides an in-depth overview of the early-stage research on this compound derivatives, focusing on their synthesis, biological evaluation, and potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound core structure.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various established methods for benzophenone synthesis. A common and effective approach is the Friedel-Crafts acylation.

Synthesis of the this compound Core

A plausible synthetic route to the this compound core (2,4,6-trihydroxy-4'-methoxybenzophenone) involves the Friedel-Crafts acylation of phloroglucinol (1,3,5-trihydroxybenzene) with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 2,4,6-trihydroxy-4'-methoxybenzophenone

  • Reaction Setup: To a stirred solution of phloroglucinol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0°C.

  • Addition of Acylating Agent: Slowly add 4-methoxybenzoyl chloride (1 equivalent) to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2,4,6-trihydroxy-4'-methoxybenzophenone.

Synthesis of Functionalized Derivatives

Further derivatization of the this compound core can be accomplished through standard organic transformations. For instance, alkylation or acylation of the hydroxyl groups can be performed to explore structure-activity relationships. The synthesis of glycosidic derivatives, which occur naturally, can be achieved through glycosylation reactions.

Biological Activities and In Vitro/In Vivo Evaluation

Early-stage research has highlighted the potential of this compound derivatives in several therapeutic areas, primarily focusing on their anti-inflammatory and antidiabetic properties.

Anti-inflammatory Activity

Benzophenone derivatives have been shown to exert anti-inflammatory effects through the inhibition of key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Selected Benzophenone Derivatives

CompoundAssayActivityReference
Benzophenone-thiazole derivativeCroton oil-induced ear edemaPotent reduction in edema[2]
2e, 3a, 3c (Benzophenone-thiazole derivatives)Croton oil-induced ear edemaInhibition of prostaglandin production and neutrophil recruitment[2]
Substituted benzophenone analoguesCarrageenan-induced foot pad edemaInteresting anti-inflammatory activity[3]

Experimental Protocol: Croton Oil-Induced Ear Edema Assay

This in vivo assay is a standard method to evaluate the topical anti-inflammatory activity of compounds.[4][5]

  • Animal Model: Use male Swiss mice (18-22 g).

  • Grouping: Divide the animals into control and treatment groups.

  • Induction of Inflammation: Anesthetize the mice and apply a solution of croton oil in acetone to the inner surface of the right ear. The left ear serves as a control.

  • Treatment: For the treatment groups, apply the test compound (this compound derivative) topically to the right ear shortly after the croton oil application. A standard anti-inflammatory drug (e.g., dexamethasone) should be used as a positive control.

  • Measurement of Edema: After a specified period (e.g., 6 hours), sacrifice the animals and punch out a standard-sized disc from both ears.

  • Data Analysis: Weigh the ear discs. The difference in weight between the right and left ear discs is a measure of the edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antidiabetic Activity

The antidiabetic potential of this compound derivatives has been linked to the inhibition of enzymes such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV).[1]

Table 2: Antidiabetic Activity of Selected Benzophenone Derivatives

CompoundTargetIC₅₀ ValueReference
Benzophenone thiosemicarbazone derivative 9DPP-IV15.0 ± 0.6 µM[6]
Benzophenone thiosemicarbazone derivatives 10, 17, 12, 14, 23DPP-IV28.9–39.2 µM[6]

Experimental Protocol: In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorescence-based assay is used to screen for DPP-IV inhibitors.[7][8]

  • Reagents: Human recombinant DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer, and the test compounds (this compound derivatives).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the DPP-IV enzyme, and the test compound at various concentrations.

    • Include a positive control (a known DPP-IV inhibitor like sitagliptin) and a negative control (solvent vehicle).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percentage of DPP-IV inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development.

Inhibition of the Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many benzophenone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[2]

COX_Pathway cluster_phospholipase Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid   COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H₂ COX1_COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Iriflophenone_Derivatives This compound Derivatives Iriflophenone_Derivatives->COX1_COX2 Inhibition Phospholipase_A2 Phospholipase A₂

Caption: Inhibition of the COX pathway by this compound derivatives.

Induction of Apoptosis

Some benzophenone derivatives have been shown to exert cytotoxic effects on cancer cells, potentially through the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death.

Mitochondrial_Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound Derivative) Bcl2_family Bcl-2 family proteins (Bax, Bak) Apoptotic_Stimulus->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome formation Apaf1->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation (Executioner caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The mitochondrial pathway of apoptosis.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is yet to be established, preliminary insights can be drawn from the broader class of benzophenones. For anti-inflammatory activity, the nature and position of substituents on the benzophenone scaffold are critical. For instance, the presence of a 4-phenyl-2-hydrazinothiazole moiety and the absence of a 4'-methoxy group were found to be strongly related to the inhibition of prostaglandin production.[2] In the context of antidiabetic activity, the introduction of thiosemicarbazone and semicarbazone functionalities to the benzophenone core has been shown to yield potent DPP-IV inhibitors.[6] The polyhydroxy substitution pattern of the this compound core itself is a key feature, likely contributing to its antioxidant properties and its ability to interact with biological targets through hydrogen bonding. Further systematic modification of the this compound scaffold is necessary to elucidate detailed SARs for various biological activities.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The existing body of research on benzophenone derivatives provides a strong foundation for exploring the potential of iriflophenones in treating inflammatory diseases, diabetes, and potentially other conditions. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish robust structure-activity relationships. Elucidating the specific signaling pathways modulated by these compounds will be critical for understanding their mechanisms of action and for optimizing their therapeutic potential. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be essential for advancing promising candidates toward clinical development.

References

Unlocking the Therapeutic Potential of Iriflophenone: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Iriflophenone's biological targets and the methodologies used to validate them. This compound, a benzophenone derivative found in various medicinal plants, has demonstrated a range of pharmacological activities, positioning it as a promising candidate for further drug development. This document synthesizes the available scientific literature to present its known biological effects, hypothesized molecular targets, and the experimental frameworks for their validation.

Identified Biological Activities and Hypothesized Molecular Targets

This compound exhibits a spectrum of biological activities, primarily centered around anti-diabetic, anti-inflammatory, antioxidant, and antimicrobial effects. While direct molecular target identification studies using techniques such as affinity chromatography-mass spectrometry have not been extensively reported in the available literature, functional assays have implicated several key proteins and signaling pathways as likely targets.

Anti-Diabetic Activity

The most well-documented therapeutic potential of this compound, particularly its glycoside form, this compound 3-C-β-glucoside (IPG), is in the management of hyperglycemia.[1][2] The primary hypothesized targets in this context are:

  • Glucose Transporter Type 4 (GLUT4): IPG has been shown to enhance glucose uptake in rat adipocytes with a potency comparable to insulin.[1][2][3] This suggests a mechanism involving the translocation of GLUT4 from intracellular vesicles to the plasma membrane, a critical step in insulin-mediated glucose uptake.

  • α-Glucosidase: Extracts containing this compound and its related compounds have been reported to inhibit α-glucosidase more effectively than the commercially available drug, acarbose.[4] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.

  • Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): While not yet verified at the molecular level, PPARγ has been suggested as a potential target.[5] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Its activation can improve insulin sensitivity.

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties through the inhibition of key inflammatory mediators.[4] The hypothesized targets and pathways include:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The inhibition of pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and Interleukin-8 (IL-8) suggests that this compound may interfere with the NF-κB signaling pathway.[4] NF-κB is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

  • Nitric Oxide Synthase (NOS): this compound has been shown to inhibit the production of nitric oxide (NO).[4] While NO has diverse physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Antimicrobial Activity

This compound 3-C-β-D-glucopyranoside has shown promising antibacterial activity against several pathogens.[4] The precise molecular targets within the bacterial cells have not yet been elucidated.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound-3-C-β-D-glucopyranoside

BacteriumMinimum Inhibitory Concentration (MIC) (µg/mL)
Klebsiella pneumoniae31.1 ± 7.2
Staphylococcus aureus62.5 ± 7.2
Escherichia coli62.5 ± 7.2

Table 2: Effect of this compound 3-C-β-glucoside (IPG) on Glucose Uptake in Rat Adipocytes [1][3]

Concentration of IPGEnhancement of Glucose Uptake (%)
0.25 µM153.3
2.5 µM154.6
12.5 µM~114-117
25 µM~114-117
Positive Control (Insulin 1.5 nM) 183

Note: IC50 and Ki values for the inhibition of specific molecular targets such as α-glucosidase and NOS by purified this compound are not yet available in the published literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identification and validation of this compound's biological targets.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays used to screen for α-glucosidase inhibitors.[5][6][7][8][9]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (PNPG)

  • This compound

  • Acarbose (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.

  • In a 96-well plate, add 20 µL of α-glucosidase solution (0.25 U/mL in phosphate buffer) to each well.

  • Add 60 µL of the different concentrations of this compound, acarbose (positive control), or buffer (negative control) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of 5 mM PNPG solution to each well.

  • Incubate the plate at 37°C for a further 20-25 minutes.

  • Stop the reaction by adding 120 µL of 0.1 M Na₂CO₃ solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Glucose Uptake Assay in Isolated Rat Adipocytes

This protocol is based on the methodology described in the study by Pranakhon et al. (2015).[1]

Materials:

  • Male Wistar rats

  • Collagenase type I

  • Krebs-Ringer bicarbonate buffer (KRBB) with 25 mM HEPES, 1% BSA, pH 7.4

  • This compound 3-C-β-glucoside (IPG)

  • Insulin

  • [¹⁴C]-2-deoxyglucose (¹⁴C-2-DG)

  • Cytochalasin B

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Adipocyte Isolation:

    • Isolate epididymal fat pads from rats.

    • Digest the fat pads with collagenase type I in KRBB containing 1.11 mM glucose to obtain a suspension of fat cells.

    • Filter and wash the cell suspension with KRBB. Centrifuge to allow fat cells to accumulate on top.

    • Resuspend the adipocytes to a 40% packed cell volume in glucose-free KRBB.

  • Glucose Uptake Measurement:

    • In microtubes, mix 400 µL of the adipocyte suspension with 50 µL of KRBB.

    • Incubate at 37°C for 15 minutes in a shaking water bath.

    • Add 50 µL of serially diluted IPG solution (to final concentrations of 0.25, 2.45, 12.2, and 24.5 µM) or insulin solution (to a final concentration of 1.5 nM) to the respective tubes.

    • Add 50 µL of ¹⁴C-2-DG (0.4 µCi/mL in 1.11 mM glucose in KRBB) to each tube.

    • Incubate at 37°C for 15 minutes.

    • Terminate the reaction by adding 10 µL of 20 µM cytochalasin B and incubating at 4°C for 10 minutes.

    • Separate the adipocytes from the medium by centrifugation through silicone oil.

    • Collect the cell pellet and dissolve it in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter to quantify the amount of ¹⁴C-2-DG taken up by the cells.

    • Calculate the percentage enhancement of glucose uptake relative to a vehicle-treated control.

Mandatory Visualizations

cluster_0 Target Identification Workflow Start Bioactive Compound (this compound) Probe Synthesize Affinity Probe (e.g., Biotinylated this compound) Start->Probe Lysate Incubate Probe with Cell/Tissue Lysate Probe->Lysate Capture Affinity Capture (e.g., Streptavidin Beads) Lysate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Protein Identification (LC-MS/MS) Elute->Analyze Validate Target Validation (Biochemical & Cellular Assays) Analyze->Validate

A generic workflow for affinity-based target identification.

cluster_0 Anti-Diabetic Mechanisms of this compound cluster_1 Insulin Signaling Pathway cluster_2 α-Glucosidase Inhibition This compound This compound Akt Akt Phosphorylation This compound->Akt Hypothesized Stimulation AlphaGlucosidase α-Glucosidase (in Small Intestine) This compound->AlphaGlucosidase Inhibition InsulinReceptor Insulin Receptor IRS IRS Phosphorylation InsulinReceptor->IRS PI3K PI3K Activation IRS->PI3K PI3K->Akt GLUT4_Vesicle GLUT4 Vesicles Akt->GLUT4_Vesicle GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Glucose_Absorption Glucose Absorption AlphaGlucosidase->Glucose_Absorption Carbohydrates Complex Carbohydrates Carbohydrates->AlphaGlucosidase Digestion

Hypothesized anti-diabetic mechanisms of this compound.

cluster_0 Anti-Inflammatory Mechanisms of this compound cluster_1 NF-κB Signaling Pathway cluster_2 Nitric Oxide Synthesis This compound This compound IkB IκB Phosphorylation & Degradation This compound->IkB Hypothesized Inhibition iNOS iNOS This compound->iNOS Hypothesized Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (IL-1α, IL-8) NFkB_translocation->Gene_Expression NO Nitric Oxide (NO) Production iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS Conversion

Hypothesized anti-inflammatory mechanisms of this compound.

cluster_0 Glucose Uptake Assay Workflow Start Isolate Rat Adipocytes Incubate1 Pre-incubate Adipocytes (37°C, 15 min) Start->Incubate1 Treat Add this compound (IPG) or Insulin Incubate1->Treat Add_Tracer Add [¹⁴C]-2-deoxyglucose Treat->Add_Tracer Incubate2 Incubate (37°C, 15 min) Add_Tracer->Incubate2 Stop Terminate Reaction (Cytochalasin B, 4°C) Incubate2->Stop Separate Separate Cells from Medium (Centrifugation) Stop->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate Glucose Uptake Measure->Analyze

Workflow for the radiolabeled glucose uptake assay.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-diabetic and anti-inflammatory activities. Current research strongly suggests that its therapeutic effects are mediated through the modulation of key pathways involved in glucose metabolism and inflammation, including the potentiation of GLUT4-mediated glucose uptake, inhibition of α-glucosidase, and suppression of the NF-κB signaling pathway and nitric oxide production.

However, a significant opportunity remains for further research to definitively identify and validate the direct molecular binding partners of this compound. The application of modern target identification methodologies, such as affinity chromatography coupled with mass spectrometry, would provide crucial insights into its precise mechanism of action. Furthermore, the determination of quantitative pharmacological parameters, including IC50 and Ki values for its enzymatic targets, will be essential for advancing this compound through the drug development pipeline. The experimental protocols and hypothesized pathways detailed in this guide provide a solid foundation for these future investigations, which will be critical in fully elucidating the therapeutic potential of this valuable natural compound.

References

Methodological & Application

Application Notes and Protocols for Iriflophenone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative found in various plant species, and its glycosidic form, this compound 3-C-β-glucoside, have garnered scientific interest due to their diverse pharmacological activities.[1][2] While research has highlighted their antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties, their potential as anticancer agents is an emerging area of investigation.[1][2][3] This document provides detailed experimental protocols for evaluating the effects of this compound on cancer cells in culture, focusing on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following table summarizes hypothetical quantitative data for the effects of this compound on a cancer cell line.

Parameter This compound Concentration (µM) Result
IC50 (48h) 5050% inhibition of cell growth
Cell Viability (72h) 2575%
5048%
10022%
Apoptotic Cells (48h) 5035% (Annexin V positive)
G2/M Phase Arrest (24h) 5040% of cells
Protein Expression 50Cleaved Caspase-3: 2.5-fold increase
50Bcl-2: 0.6-fold decrease
50Bax: 1.8-fold increase

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified incubator.[5][7]

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Western Blot for Apoptosis-Related Proteins)

This protocol detects the induction of apoptosis by analyzing the expression levels of key apoptosis-related proteins.[8][9][10]

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol analyzes the effect of this compound on cell cycle progression.[11][12][13][14][15]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[12][14]

  • Incubate the fixed cells at 4°C for at least 1 hour (can be stored at -20°C for longer periods).[12]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Data Output cell_culture Cancer Cell Culture seeding Seed cells in plates cell_culture->seeding treatment Treat with this compound seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Western Blot) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Value viability->ic50 protein_exp Protein Expression apoptosis->protein_exp cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist

Caption: Experimental workflow for assessing this compound's effects.

apoptosis_pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves CleavedCasp3 Cleaved Caspase-3 Casp3->CleavedCasp3 Apoptosis Apoptosis CleavedCasp3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

cell_cycle_pathway This compound This compound G2 G2 This compound->G2 Arrests G1 G1 S S G1->S G1/S Checkpoint S->G2 M M G2->M G2/M Checkpoint M->G1

Caption: this compound-induced G2/M cell cycle arrest.

References

Application Notes and Protocols for In Vivo Studies of Iriflophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Iriflophenone, specifically this compound 3-C-β-glucoside (IPG), in in vivo animal models. The information is compiled from available scientific literature to guide researchers in designing and executing preclinical studies.

Introduction

This compound 3-C-β-glucoside (IPG) is a benzophenone derivative found in various plants, including those from the Aquilaria species.[1][2] It has garnered scientific interest due to its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and antioxidant activities.[1][2][3] While its anti-diabetic effects have been investigated in vivo, detailed in vivo protocols for its anti-inflammatory and antioxidant activities are not yet extensively documented in publicly available literature. This document provides a comprehensive overview of the established in vivo use of IPG and proposes standardized protocols for investigating its other potential therapeutic applications.

Application Note 1: Anti-Diabetic Activity in a Type 1 Diabetes Mellitus Mouse Model

This section details the protocol for evaluating the anti-hyperglycemic effects of this compound 3-C-β-glucoside in a chemically-induced model of type 1 diabetes.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model[4]

1. Animal Model:

  • Species: Male ICR mice.

  • Justification: ICR mice are a commonly used outbred strain for general-purpose studies.[4]

2. Induction of Diabetes:

  • Administer a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 150 mg/kg body weight.

  • Confirm diabetes development by measuring fasting blood glucose levels 3-5 days post-STZ injection. Mice with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.

3. Experimental Groups:

  • Group I (Normal Control): Healthy mice receiving the vehicle (e.g., distilled water) orally.

  • Group II (Diabetic Control): STZ-induced diabetic mice receiving the vehicle orally.

  • Group III (Positive Control): STZ-induced diabetic mice receiving insulin (e.g., 8 U/kg, subcutaneous).[4]

  • Group IV (Test Group - Low Dose): STZ-induced diabetic mice receiving this compound 3-C-β-glucoside at a low dose (e.g., 0.047 g/kg, oral).[4]

  • Group V (Test Group - High Dose): STZ-induced diabetic mice receiving this compound 3-C-β-glucoside at a high dose (e.g., 0.47 g/kg, oral).[4]

4. Drug Administration:

  • Administer treatments daily for a period of 3 weeks.[4]

  • The route of administration for this compound 3-C-β-glucoside is oral gavage.[4]

5. Endpoint Measurements:

  • Fasting Blood Glucose: Measure weekly from tail vein blood samples using a glucometer.

  • Body Weight: Monitor weekly.

  • At the end of the study: Collect blood for biochemical analysis (e.g., insulin levels) and harvest pancreas for histological examination (e.g., H&E staining to observe islet morphology).

Data Presentation

Table 1: Effect of this compound 3-C-β-glucoside on Fasting Blood Glucose in STZ-Induced Diabetic Mice [4]

Treatment GroupDoseRoute% Reduction in Fasting Blood Glucose (after 3 weeks)
Diabetic Control-Oral-
Insulin (Positive Control)8 U/kgSubcutaneous41.5%
This compound 3-C-β-glucoside0.47 g/kgOral46.4%

Experimental Workflow Diagram

G cluster_0 Induction Phase cluster_1 Treatment Phase (3 Weeks) cluster_2 Analysis Phase Animal Acclimatization Animal Acclimatization STZ Injection (150 mg/kg, i.p.) STZ Injection (150 mg/kg, i.p.) Animal Acclimatization->STZ Injection (150 mg/kg, i.p.) Blood Glucose Monitoring Blood Glucose Monitoring STZ Injection (150 mg/kg, i.p.)->Blood Glucose Monitoring Grouping of Diabetic Mice Grouping of Diabetic Mice Blood Glucose Monitoring->Grouping of Diabetic Mice Daily Oral Administration Daily Oral Administration Grouping of Diabetic Mice->Daily Oral Administration Normal Control (Vehicle) Normal Control (Vehicle) Daily Oral Administration->Normal Control (Vehicle) Diabetic Control (Vehicle) Diabetic Control (Vehicle) Daily Oral Administration->Diabetic Control (Vehicle) Positive Control (Insulin) Positive Control (Insulin) Daily Oral Administration->Positive Control (Insulin) IPG Low Dose IPG Low Dose Daily Oral Administration->IPG Low Dose IPG High Dose IPG High Dose Daily Oral Administration->IPG High Dose Weekly Blood Glucose & Body Weight Weekly Blood Glucose & Body Weight Daily Oral Administration->Weekly Blood Glucose & Body Weight Terminal Sacrifice Terminal Sacrifice Weekly Blood Glucose & Body Weight->Terminal Sacrifice Blood Collection (Biochemistry) Blood Collection (Biochemistry) Terminal Sacrifice->Blood Collection (Biochemistry) Pancreas Collection (Histology) Pancreas Collection (Histology) Terminal Sacrifice->Pancreas Collection (Histology)

Experimental workflow for the anti-diabetic study.

Application Note 2: Proposed In Vivo Model for Assessing Anti-Inflammatory Activity

Proposed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (150-200g).

2. Experimental Groups:

  • Group I (Control): Receive vehicle orally.

  • Group II (Negative Control): Receive vehicle orally + carrageenan injection.

  • Group III (Positive Control): Receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, oral) + carrageenan injection.

  • Group IV-VI (Test Groups): Receive varying doses of this compound 3-C-β-glucoside (e.g., 50, 100, 200 mg/kg, oral) + carrageenan injection.

3. Procedure:

  • Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

4. Endpoint Measurements:

  • Paw Edema: Calculate the percentage of edema inhibition for each group compared to the negative control.

  • Myeloperoxidase (MPO) Activity: At the end of the experiment, sacrifice the animals and collect the paw tissue to measure MPO activity as an indicator of neutrophil infiltration.

  • Cytokine Levels: Analyze paw tissue homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

Proposed Experimental Workflow Diagram

G cluster_0 Pre-treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Analysis Phase Animal Grouping Animal Grouping Oral Administration of Test Compounds/Vehicle Oral Administration of Test Compounds/Vehicle Animal Grouping->Oral Administration of Test Compounds/Vehicle Carrageenan Injection (1 hour post-treatment) Carrageenan Injection (1 hour post-treatment) Oral Administration of Test Compounds/Vehicle->Carrageenan Injection (1 hour post-treatment) Paw Volume Measurement (hourly for 5 hours) Paw Volume Measurement (hourly for 5 hours) Carrageenan Injection (1 hour post-treatment)->Paw Volume Measurement (hourly for 5 hours) Terminal Sacrifice Terminal Sacrifice Paw Volume Measurement (hourly for 5 hours)->Terminal Sacrifice Paw Tissue Collection for MPO Assay Paw Tissue Collection for MPO Assay Terminal Sacrifice->Paw Tissue Collection for MPO Assay Paw Tissue Collection for Cytokine Analysis Paw Tissue Collection for Cytokine Analysis Terminal Sacrifice->Paw Tissue Collection for Cytokine Analysis

Proposed workflow for the anti-inflammatory study.

Application Note 3: Proposed In Vivo Model for Assessing Antioxidant Activity

This compound 3-C-β-glucoside has demonstrated antioxidant properties in vitro by scavenging ABTS and peroxyl radicals.[1] A suitable in vivo model to evaluate these effects is a chemically-induced oxidative stress model.

Proposed Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats

1. Animal Model:

  • Species: Male Wistar rats (180-220g).

2. Experimental Groups:

  • Group I (Normal Control): Receive vehicle only.

  • Group II (Toxicant Control): Receive CCl4.

  • Group III (Positive Control): Receive a standard antioxidant (e.g., N-acetylcysteine or Silymarin) + CCl4.

  • Group IV-VI (Test Groups): Receive varying doses of this compound 3-C-β-glucoside + CCl4.

3. Procedure:

  • Pre-treat the animals with the test compounds or vehicle orally for 7-14 days.

  • On the last day of pre-treatment, induce oxidative stress by administering a single dose of CCl4 (e.g., 1 mL/kg, i.p., diluted in olive oil).

  • Sacrifice the animals 24 hours after CCl4 administration.

4. Endpoint Measurements:

  • Serum Biomarkers of Liver Damage: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Tissue Antioxidant Enzyme Levels: Homogenize liver tissue and measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

  • Lipid Peroxidation: Measure Malondialdehyde (MDA) levels in the liver homogenate as an indicator of lipid peroxidation.

  • Histopathology: Perform H&E staining of liver sections to assess tissue damage.

Proposed Experimental Workflow Diagram

G cluster_0 Pre-treatment Phase (7-14 days) cluster_1 Induction Phase cluster_2 Analysis Phase (24 hours post-CCl4) Animal Grouping Animal Grouping Daily Oral Administration of Test Compounds/Vehicle Daily Oral Administration of Test Compounds/Vehicle Animal Grouping->Daily Oral Administration of Test Compounds/Vehicle CCl4 Administration (on the last day) CCl4 Administration (on the last day) Daily Oral Administration of Test Compounds/Vehicle->CCl4 Administration (on the last day) Terminal Sacrifice Terminal Sacrifice CCl4 Administration (on the last day)->Terminal Sacrifice Blood Collection (ALT, AST) Blood Collection (ALT, AST) Terminal Sacrifice->Blood Collection (ALT, AST) Liver Collection (Antioxidant Enzymes, MDA, Histology) Liver Collection (Antioxidant Enzymes, MDA, Histology) Terminal Sacrifice->Liver Collection (Antioxidant Enzymes, MDA, Histology)

Proposed workflow for the antioxidant study.

Pharmacokinetic Profile (of a Related Compound)

Direct pharmacokinetic data for this compound 3-C-β-glucoside in animal models is not currently available. However, a study on a closely related compound, This compound 2-O-α-rhamnopyranoside (IP2R) , provides some insight.

Disclaimer: The following data is for a structural analog and may not be representative of the pharmacokinetic profile of this compound 3-C-β-glucoside.

Table 2: Pharmacokinetic Parameters of this compound 2-O-α-rhamnopyranoside in Rats following a Single Intravenous Dose

ParameterValue
Dose25 mg/kg
Cmax (Maximum Concentration)Not specified for IV
AUC (Area Under the Curve)Not specified
ClearanceNot specified
Volume of DistributionNot specified
Half-life (t1/2)Not specified
ModelTwo-compartment open model

Potential Signaling Pathway

Based on in vitro data showing inhibition of pro-inflammatory mediators, this compound 3-C-β-glucoside may exert its anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

G Inflammatory Stimulus Inflammatory Stimulus Cellular Activation Cellular Activation Inflammatory Stimulus->Cellular Activation This compound This compound Signaling Cascades (e.g., NF-κB, MAPKs) Signaling Cascades (e.g., NF-κB, MAPKs) This compound->Signaling Cascades (e.g., NF-κB, MAPKs) Inhibition (putative) Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Cellular Activation->Signaling Cascades (e.g., NF-κB, MAPKs) Signaling Cascades (e.g., NF-κB, MAPKs)->Pro-inflammatory Mediators

References

Iriflophenone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Iriflophenone and its glycoside derivatives, focusing on dosage, administration, and experimental protocols. This compound, a benzophenone derivative found in various plant species, and its primary glycoside, this compound 3-C-β-D-glucopyranoside (IPG), have garnered significant interest for their diverse pharmacological activities.

This document summarizes the current understanding of this compound's biological effects, offering detailed methodologies for in vitro and in vivo studies. The information is intended to serve as a foundational resource for designing and executing experiments involving this compound.

Dosage and Administration Guidelines

Currently, formal dosage and administration guidelines for this compound in humans have not been established. The available data is derived from preclinical animal studies, primarily focusing on its anti-diabetic properties.

Animal Studies:

In a study investigating the anti-diabetic effects of IPG in streptozotocin (STZ)-induced diabetic mice, oral administration was the selected route. The dosages tested were 0.047 g/kg and 0.47 g/kg of body weight[1].

Preparation of Dosing Solutions:

For research purposes, IPG can be formulated for oral and intraperitoneal administration. The following protocols provide guidance on preparing solutions for preclinical studies.

Table 1: Preparation of this compound 3-C-β-D-glucopyranoside (IPG) Solutions for In Vivo Studies

Administration RouteVehicle CompositionIPG ConcentrationNotes
Oral / Intraperitoneal10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLThis protocol yields a clear solution. For continuous dosing exceeding two weeks, careful consideration is advised.
Oral / Intraperitoneal10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLThis protocol results in a suspended solution.
Oral / Intraperitoneal10% DMSO, 90% Corn oil≥ 2.5 mg/mLThis protocol yields a clear solution.

Pharmacological Activities and Experimental Protocols

This compound and its glycosides exhibit a range of biological activities, including anti-diabetic, antimicrobial, antioxidant, and anti-inflammatory effects. The following sections detail the experimental protocols used to evaluate these properties.

Anti-diabetic Activity

The anti-diabetic effects of IPG are attributed to its α-glucosidase inhibitory activity and its ability to enhance glucose uptake.

1. α-Glucosidase Inhibition Assay:

This in vitro assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.

  • Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. An inhibitor will reduce the rate of this reaction.

  • Protocol:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Pre-incubate the enzyme with various concentrations of this compound. Acarbose is typically used as a positive control.

    • Initiate the reaction by adding the substrate, pNPG.

    • After a specific incubation period at 37°C, stop the reaction by adding a solution such as sodium carbonate.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Glucose Uptake Assay in Adipocytes:

This assay measures the direct effect of a compound on glucose transport into cells, such as adipocytes.

  • Principle: Radiolabeled glucose, typically 14C-2-deoxy-glucose (a glucose analog that is taken up by glucose transporters but not metabolized), is used to quantify glucose uptake by cells.

  • Protocol:

    • Isolate adipocytes from rat epididymal fat pads.

    • Incubate the adipocytes in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer).

    • Add various concentrations of this compound (e.g., 0.25, 2.45, 12.2, and 24.5 μM) to the cell suspension. Insulin is used as a positive control[1].

    • Add 14C-2-deoxy-glucose to initiate the uptake.

    • After a defined incubation period, terminate the reaction by adding a glucose transport inhibitor like cytochalasin B.

    • Separate the cells from the medium and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of glucose uptake enhancement compared to the control.

Table 2: In Vitro Anti-diabetic Activity of this compound 3-C-β-D-glucopyranoside (IPG)

AssayModelConcentrations TestedResult
α-Glucosidase InhibitionSaccharomyces cerevisiae α-glucosidaseNot specifiedStronger inhibition than acarbose
Glucose UptakeIsolated rat adipocytes0.25 µM153.3% enhancement of glucose uptake
Glucose UptakeIsolated rat adipocytes2.5 µM154.6% enhancement of glucose uptake
Glucose UptakeIsolated rat adipocytes12.5 µM~114-117% enhancement of glucose uptake
Glucose UptakeIsolated rat adipocytes25 µM~114-117% enhancement of glucose uptake
Antimicrobial Activity

IPG has demonstrated antibacterial potential against several human pathogens.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol (Broth Microdilution Method):

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 3: Antimicrobial Activity of this compound 3-C-β-D-glucopyranoside (IPG)

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae31.1 ± 7.2
Staphylococcus aureus62.5 ± 7.2
Escherichia coli62.5 ± 7.2
Bacillus subtilis125 ± 7.2
Antioxidant Activity

IPG exhibits antioxidant properties by scavenging free radicals.

1. ABTS Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the blue-green ABTS radical is measured spectrophotometrically.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Incubate the ABTS radical solution with various concentrations of this compound.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

    • Calculate the percentage of scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

2. Oxygen Radical Absorbance Capacity (ORAC) Assay:

  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH.

  • Protocol:

    • In a multi-well plate, combine the fluorescent probe and various concentrations of this compound.

    • Initiate the reaction by adding AAPH.

    • Monitor the decay of fluorescence over time.

    • Calculate the area under the curve (AUC) and compare it to a standard antioxidant like Trolox.

Table 4: In Vitro Antioxidant Activity of this compound 3-C-β-D-glucopyranoside (IPG)

AssayResult
ABTS Radical ScavengingTEAC Value: 1.04
Oxygen Radical Absorbance Capacity (ORAC)TEAC Value: 3.61
DPPH Radical ScavengingNo significant activity
Anti-inflammatory Activity

The anti-inflammatory properties of IPG are associated with the inhibition of pro-inflammatory mediators.

1. Inhibition of Interleukin (IL)-1α and IL-8:

  • Principle: The effect of this compound on the production of IL-1α and IL-8 can be assessed in cell culture models, such as human peripheral blood mononuclear cells (PBMCs) or specific cell lines, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol:

    • Culture the cells in the presence of various concentrations of this compound.

    • Stimulate the cells with LPS to induce the production of cytokines.

    • After an appropriate incubation period, collect the cell culture supernatant.

    • Quantify the levels of IL-1α and IL-8 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

2. Nitric Oxide (NO) Scavenging Assay:

  • Principle: This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator. Sodium nitroprusside is often used as a source of NO in vitro.

  • Protocol:

    • Prepare a reaction mixture containing sodium nitroprusside and various concentrations of this compound in a phosphate buffer.

    • Incubate the mixture at room temperature.

    • After incubation, measure the amount of nitrite (a stable product of NO) using the Griess reagent.

    • A decrease in the nitrite concentration indicates NO scavenging activity.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the diverse biological activities of this compound are still under investigation. However, current research suggests the involvement of key signaling pathways.

Anti-diabetic Mechanism:

The enhancement of glucose uptake by IPG in adipocytes suggests a potential interaction with the insulin signaling pathway. It is hypothesized that IPG may promote the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, a critical step in insulin-mediated glucose uptake. The potential involvement of peroxisome proliferator-activated receptor-gamma (PPARγ) and adiponectins has also been suggested, but requires further molecular validation[1].

Caption: Hypothesized mechanism of this compound-enhanced glucose uptake.

Anti-inflammatory Mechanism:

The inhibition of pro-inflammatory cytokines like IL-1α and IL-8, as well as the inflammatory mediator NO, suggests that this compound may modulate inflammatory signaling pathways. A potential target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Further research is needed to elucidate the specific molecular targets of this compound within this pathway.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex InflammatoryStimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates This compound This compound This compound->IKK Inhibits (Hypothesized) GeneExpression Pro-inflammatory Gene Expression (IL-1α, IL-8, iNOS) NFkB_nucleus->GeneExpression Induces

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB inhibition.

Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a general workflow for the initial in vitro screening of this compound for its various biological activities.

G cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Start This compound Compound PrepareSolutions Prepare Stock and Working Solutions Start->PrepareSolutions Antidiabetic Anti-diabetic Assays (α-Glucosidase, Glucose Uptake) PrepareSolutions->Antidiabetic Antimicrobial Antimicrobial Assays (MIC Determination) PrepareSolutions->Antimicrobial Antioxidant Antioxidant Assays (ABTS, ORAC) PrepareSolutions->Antioxidant Antiinflammatory Anti-inflammatory Assays (Cytokine, NO Inhibition) PrepareSolutions->Antiinflammatory DataCollection Data Collection (Absorbance, Fluorescence, etc.) Antidiabetic->DataCollection Antimicrobial->DataCollection Antioxidant->DataCollection Antiinflammatory->DataCollection Calculate Calculate IC50/EC50/MIC/ % Inhibition DataCollection->Calculate Compare Compare with Controls Calculate->Compare Conclusion Draw Conclusions on Bioactivity Compare->Conclusion

Caption: General workflow for in vitro screening of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Iriflophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone-3-C-β-D-glucoside, a benzophenone derivative found in various plants, has demonstrated a range of pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] Of particular interest is its ability to enhance glucose uptake, a mechanism that may be linked to the PI3K/Akt signaling pathway.[3] The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, survival, and metabolism.[4][5][6] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for drug discovery.[5][6]

These application notes provide a detailed protocol for a high-throughput assay to screen for and characterize the activity of this compound and its analogs on the PI3K/Akt signaling pathway. The described assay is a time-resolved Förster resonance energy transfer (TR-FRET) immunoassay, a robust and sensitive method suitable for high-throughput screening (HTS).[5]

Principle of the Assay

This assay quantifies the phosphorylation of Akt, a key downstream kinase in the PI3K/Akt pathway. The assay can be performed in a cellular context using a LanthaScreen™ TR-FRET cellular assay format.[4][5] In this system, cells are treated with the test compound (e.g., this compound) and then lysed. The level of phosphorylated Akt (pAkt) is detected using a terbium-labeled anti-pAkt antibody (donor) and a GFP-tagged Akt fusion protein or a fluorescently labeled secondary antibody (acceptor). When the antibody binds to the phosphorylated target, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation of the donor. The resulting TR-FRET signal is directly proportional to the amount of phosphorylated Akt.

Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., Glucose Uptake) pAkt->Downstream Promotes This compound This compound This compound->Akt Potential Target

Caption: The PI3K/Akt Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps in the high-throughput screening assay for this compound.

HTS_Workflow start Start plate_cells Plate Cells in 384-well plates start->plate_cells compound_addition Add this compound and Controls plate_cells->compound_addition incubation_compound Incubate compound_addition->incubation_compound stimulation Stimulate with Growth Factor (e.g., IGF-1) incubation_compound->stimulation cell_lysis Lyse Cells stimulation->cell_lysis detection_reagent Add TR-FRET Detection Reagents cell_lysis->detection_reagent incubation_detection Incubate detection_reagent->incubation_detection read_plate Read Plate on TR-FRET enabled reader incubation_detection->read_plate data_analysis Data Analysis read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Experimental Workflow.

Materials and Reagents

ReagentSupplierCatalog Number
U2OS cellsATCCHTB-96
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
This compound-3-C-β-D-glucosideCayman Chemical10010311
IGF-1R&D Systems291-G1-200
DMSOSigma-AldrichD2650
384-well white, solid-bottom platesCorning3765
LanthaScreen™ Tb-anti-pAkt (Ser473) AntibodyThermo FisherPV3828
GFP-Akt1 Fusion VectorAddgene15295
Lysis BufferThermo FisherVaries with kit
TR-FRET Plate ReaderMolecular Devicese.g., SpectraMax i3x

Experimental Protocol

1. Cell Culture and Plating: a. Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. For the assay, harvest cells and resuspend in Opti-MEM. c. Plate 8,000 cells per well in a 384-well plate in a volume of 20 µL. d. Incubate the plate for 18-24 hours at 37°C, 5% CO2.

2. Compound Preparation and Addition: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Create a serial dilution of this compound in DMSO, then dilute further in Opti-MEM to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). c. Add 2 µL of the diluted compound or control (DMSO vehicle) to the appropriate wells. d. Incubate for 1 hour at 37°C, 5% CO2.

3. Cell Stimulation: a. Prepare a stock solution of IGF-1 in Opti-MEM. b. Add 2 µL of IGF-1 to all wells (except negative controls) to a final concentration of 100 ng/mL. c. Incubate for 30 minutes at 37°C, 5% CO2.

4. Cell Lysis: a. Prepare the lysis buffer according to the manufacturer's instructions. b. Add 6 µL of lysis buffer to each well. c. Incubate for 15 minutes at room temperature with gentle shaking.

5. Detection: a. Prepare the detection reagent mix containing the Tb-anti-pAkt antibody in the appropriate buffer as per the manufacturer's protocol. b. Add 6 µL of the detection reagent mix to each well. c. Incubate for 1-2 hours at room temperature, protected from light.

6. Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader. b. Set the excitation wavelength to 340 nm and measure emission at 495 nm and 520 nm. c. Use a delay time of 100 µs and an integration time of 200 µs.

Data Analysis

  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 520 nm / Emission at 495 nm) * 1000

  • Normalize the Data:

    • Normalize the data to the positive control (stimulated cells with DMSO) and negative control (unstimulated cells with DMSO).

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

    • % Activation = 100 * (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)

  • Determine IC50/EC50 Values:

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

  • Assay Quality Control:

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound (µM)Log [this compound]TR-FRET Ratio (Mean ± SD)% Activity
0 (No Stim)-150 ± 100
0 (Stim)-850 ± 30100
0.01-8.0200 ± 157.1
0.1-7.0350 ± 2028.6
1-6.0550 ± 2557.1
10-5.0780 ± 3590.0
100-4.0840 ± 4098.6

Table 2: Assay Performance Metrics

ParameterValue
Z'-Factor0.78
Signal to Background (S/B)5.7
EC50 of this compound0.8 µM

Conclusion

The described TR-FRET-based high-throughput assay provides a robust and sensitive method for screening and characterizing compounds that modulate the PI3K/Akt signaling pathway. This protocol can be readily adapted for the screening of large compound libraries to identify novel modulators of this critical cellular pathway, with this compound serving as a reference compound. The detailed workflow and data analysis procedures ensure reliable and reproducible results, facilitating the identification of promising lead compounds for further drug development.

References

Isolating Iriflophenone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the isolation of bioactive compounds from natural sources is a critical first step in the discovery of novel therapeutics. Iriflophenone, a benzophenone derivative found in various medicinal plants, has garnered interest for its potential anti-inflammatory and anti-diabetic properties. This document provides a comprehensive protocol for the isolation and purification of this compound from natural products, enabling further investigation into its pharmacological activities.

Introduction to this compound

This compound, and its common glycosidic form, this compound-3-C-β-D-glucoside, are naturally occurring benzophenones. They have been identified in a variety of plant species, including those from the Aquilaria, Dryopteris, and Cyclopia genera.[1] Pre-clinical studies have indicated that these compounds possess noteworthy biological activities, such as the inhibition of pro-inflammatory cytokines and the modulation of glucose metabolism.[1][2] The isolation of pure this compound is essential for accurate pharmacological screening and the elucidation of its mechanism of action.

Experimental Protocols

This section outlines a general protocol for the isolation of this compound from plant material. The protocol is divided into four main stages: extraction, hydrolysis (if isolating from a glycoside), column chromatography, and high-performance liquid chromatography (HPLC) purification.

Extraction of this compound Glycosides

The initial step involves the extraction of the glycosidic form of this compound from the dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Aquilaria sinensis)

  • Methanol (MeOH)

  • Reflux apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • Suspend the powdered plant material in methanol (e.g., 1:10 w/v).

  • Perform extraction by refluxing the mixture for a sufficient duration (e.g., 2-3 hours).

  • Allow the mixture to cool and then filter to separate the extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanolic extract.

Acid Hydrolysis of Glucosides (Optional)

To obtain the aglycone, this compound, from its glycosidic form, acid hydrolysis is performed. This step cleaves the sugar moiety from the benzophenone backbone.

Materials:

  • Crude methanolic extract

  • Dilute mineral acid (e.g., 2M Hydrochloric acid)

  • Heating apparatus (e.g., water bath)

  • pH meter or pH paper

  • Ethyl acetate

  • Separatory funnel

Protocol:

  • Dissolve the crude extract in an appropriate volume of dilute mineral acid.

  • Heat the mixture (e.g., at 80-100°C) for a defined period (e.g., 2-4 hours) to facilitate hydrolysis.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After cooling, neutralize the reaction mixture.

  • Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate to partition the this compound aglycone into the organic phase.

  • Collect the organic phase and concentrate it to yield the crude this compound extract.

Purification by Column Chromatography

Column chromatography is employed for the initial purification of this compound from the crude extract.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., Hexane:Ethyl Acetate gradient)

  • Collection tubes

Protocol:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% Hexane).

  • Pack the column with the slurry to create a uniform stationary phase.

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the purified this compound and concentrate them.

Final Purification by High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, a final purification step using reverse-phase HPLC is recommended.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile (ACN) and water with a modifier (e.g., 0.1% formic acid or acetic acid)

  • This compound standard (if available)

Protocol:

  • Dissolve the partially purified this compound from the column chromatography step in the mobile phase.

  • Set up the HPLC system with a suitable gradient program. A common starting point is a gradient of increasing acetonitrile in water (both with 0.1% acid).

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC and characterize the compound using spectroscopic methods (e.g., MS and NMR).

Data Presentation

The following table summarizes the quantitative data obtained from the isolation of this compound-3-C-β-D-glucoside from Aquilaria sinensis as reported in the literature.

ParameterValueReference
Plant SourceAquilaria sinensis (leaves)[2]
Extraction SolventMethanol[2]
Yield of Glucoside3.17% of the methanolic extract[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract hydrolysis Acid Hydrolysis (Optional) crude_extract->hydrolysis column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Direct Isolation hydrolyzed_extract Hydrolyzed Extract hydrolysis->hydrolyzed_extract hydrolyzed_extract->column_chromatography partially_pure Partially Pure this compound column_chromatography->partially_pure hplc Preparative HPLC (C18 Column) partially_pure->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Potential Anti-inflammatory Signaling Pathways

This compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The diagrams below depict these pathways and the potential points of inhibition by this compound.

NF-κB Signaling Pathway

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

mapk_pathway cluster_stimuli Cellular Stress cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress, Cytokines Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation This compound This compound This compound->MAPKKK Inhibition Inflammatory_Genes Inflammatory Gene Expression TranscriptionFactors->Inflammatory_Genes

Caption: Potential inhibition of the MAPK pathway by this compound.

Conclusion

This document provides a foundational protocol for the successful isolation and purification of this compound from natural sources. The detailed methodologies and workflows are intended to guide researchers in obtaining this promising bioactive compound for further pharmacological investigation. The visualization of potential signaling pathways offers a starting point for mechanistic studies into its anti-inflammatory and other therapeutic effects. It is important to note that optimization of the described protocols may be necessary depending on the specific plant source and the available laboratory equipment.

References

Application Notes and Protocols for the Quantification of Iriflophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Iriflophenone and its derivatives in various matrices. The protocols are intended to guide researchers in establishing robust and reliable analytical methods for pharmacokinetic studies, quality control of herbal products, and other research applications.

Introduction to this compound and its Analytical Importance

This compound is a benzophenone derivative found in various plant species, including those from the Aquilaria and Cyclopia genera. It and its glycosidic derivatives have garnered significant interest due to their potential pharmacological activities, including anti-diabetic, anti-inflammatory, and antioxidant properties.[1] Accurate and precise quantification of this compound in biological fluids and plant extracts is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring the quality and consistency of related herbal products.

This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods for this compound and its derivatives.

Table 1: HPLC Method Parameters and Performance

AnalyteMatrixHPLC ColumnMobile PhaseDetectionLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (RSD%)Recovery (%)
This compound 2-O-α-rhamnopyranosideRat PlasmaC18 (250 x 4.6 mm, 5 µm)Acetonitrile:H₂O:Acetic Acid (22:78:0.01, v/v)UV at 289 nm0.01 - 33.330.0040.01Intra-day: 1.18-3.96, Inter-day: 1.29-2.81>95
This compound 3-C-β-d-glucoside & 3,5-C-β-d-diglucosidePlant ExtractC18 (150 x 4.6 mm, 5 µm)Gradient of Acetate buffer (pH 3.7) and AcetonitrileUV at 310 nm4.0 - 64.0Not ReportedNot ReportedNot ReportedNot Reported

Table 2: ELISA Method Performance for this compound 3-C-β-d-glucoside

MatrixAssay Range (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Recovery (%)
Plant Leaves100 - 15601.19 - 2.073.76 - 7.1596.0 - 99.0

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a validated method for the quantification of an this compound derivative in rat plasma.

3.1.1. Sample Preparation: Rat Plasma

  • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

3.1.2. Sample Preparation: Plant Material (Leaves)

  • Dry the plant leaves at 40-50°C and grind them into a fine powder.

  • Weigh 1 g of the powdered material into a flask.

  • Add 20 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter before injection into the HPLC system.

3.1.3. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Guard Column: RP-18, 8 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water : Acetic Acid (22:78:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • UV Detection: 289 nm

3.1.4. Workflow Diagram

HPLC_Workflow cluster_plasma Plasma Sample Preparation cluster_plant Plant Sample Preparation p1 Plasma Sample p2 Protein Precipitation (Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 p6 Filtration p5->p6 hplc HPLC Analysis p6->hplc pl1 Dried Plant Material pl2 Extraction (80% Methanol, Sonication) pl1->pl2 pl3 Centrifugation pl2->pl3 pl4 Filtration pl3->pl4 pl4->hplc data Data Acquisition & Quantification hplc->data

Figure 1: HPLC analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a general method for the quantification of benzophenone derivatives in biological fluids and can be adapted for this compound.[2]

3.2.1. Sample Preparation: Human Serum

  • To 200 µL of serum, add an internal standard solution.

  • Perform dispersive liquid-liquid microextraction (DLLME) using a suitable extraction solvent (e.g., a mixture of a disperser solvent like acetonitrile and an extraction solvent like chloroform).

  • Vortex the mixture vigorously.

  • Centrifuge to separate the phases.

  • Collect the sedimented phase (extraction solvent) and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.2.2. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC system (e.g., Waters Acquity)

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% (v/v) ammoniacal aqueous solution

  • Mobile Phase B: 0.1% (v/v) ammonia in methanol

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Vantage)

  • Ionization Source: Electrospray ionization (ESI), either positive or negative mode depending on the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM)

3.2.3. Workflow Diagram

LCMS_Workflow cluster_serum Serum Sample Preparation s1 Serum Sample + Internal Standard s2 DLLME s1->s2 s3 Centrifugation s2->s3 s4 Collection of Extraction Solvent s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 lcms LC-MS/MS Analysis (MRM Mode) s6->lcms data Data Acquisition & Quantification lcms->data

Figure 2: LC-MS/MS analysis workflow for this compound.
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of this compound 3-C-β-d-glucoside in plant samples using a specific polyclonal antibody.[3]

3.3.1. Reagents and Materials

  • Coating antigen (this compound-protein conjugate)

  • Polyclonal anti-Iriflophenone 3-C-β-d-glucoside antibody

  • Goat anti-rabbit IgG-horseradish peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer, washing buffer, and blocking buffer

  • 96-well microtiter plates

3.3.2. Assay Procedure

  • Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with washing buffer.

  • Block the wells with blocking buffer for 1 hour at 37°C.

  • Wash the plate three times with washing buffer.

  • Add standard solutions or sample extracts and the polyclonal antibody to the wells. Incubate for 1 hour at 37°C.

  • Wash the plate three times with washing buffer.

  • Add the HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C.

  • Wash the plate five times with washing buffer.

  • Add the TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Construct a standard curve and calculate the concentration of this compound 3-C-β-d-glucoside in the samples.

3.3.3. Workflow Diagram

ELISA_Workflow start Coat Plate with Antigen wash1 Wash start->wash1 block Block wash1->block wash2 Wash block->wash2 add_sample_ab Add Sample/Standard & Primary Antibody wash2->add_sample_ab wash3 Wash add_sample_ab->wash3 add_secondary_ab Add HRP-conjugated Secondary Antibody wash3->add_secondary_ab wash4 Wash add_secondary_ab->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance at 450 nm stop->read

Figure 3: Indirect competitive ELISA workflow.

Signaling Pathways

This compound and related flavonoids are known to exert their biological effects through the modulation of various signaling pathways.

Anti-Diabetic Effect via GLUT4 Translocation

This compound 3-C-β-glucoside has been shown to enhance glucose uptake in adipocytes, a key mechanism in controlling blood glucose levels.[3] This is often mediated by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. The following diagram illustrates a simplified insulin signaling pathway leading to GLUT4 translocation, which may be influenced by this compound.

GLUT4_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates (Inhibits) GLUT4_vesicle GLUT4 Vesicles AS160->GLUT4_vesicle Inhibition Released GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake This compound This compound This compound->Akt Potential Modulation This compound->GLUT4_translocation Potential Enhancement

Figure 4: Potential modulation of the insulin signaling pathway by this compound.
Anti-Inflammatory and Antioxidant Effects

Flavonoids, including this compound, often exhibit anti-inflammatory and antioxidant activities by modulating key signaling pathways such as NF-κB and Nrf2.

4.2.1. Inhibition of NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. Many flavonoids are known to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.

NFkB_Pathway Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_IkB NF-κB-IκBα (Inactive Complex) Nucleus Nucleus NFkB_active->Nucleus Inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) Nucleus->Inflammatory_genes Induces This compound This compound This compound->IKK Inhibits

Figure 5: Postulated inhibition of the NF-κB pathway by this compound.

4.2.2. Activation of Nrf2 Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative stress.

Nrf2_Pathway Oxidative_stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) Oxidative_stress->Nrf2_Keap1 Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nrf2_Keap1->Nrf2 Nrf2 Dissociation Proteasome Proteasome Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_genes This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation

Figure 6: Potential activation of the Nrf2 antioxidant pathway by this compound.

References

Probing Glycemic Control Mechanisms with Iriflophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative found in various plant species such as Aquilaria sinensis, has emerged as a molecule of interest for researchers in metabolic diseases.[1] Specifically, this compound 3-C-β-glucoside (IPG) has demonstrated significant potential as a chemical probe for investigating pathways related to glycemic control. Its activities include the potent inhibition of α-glucosidase and the enhancement of glucose uptake in adipocytes, suggesting multiple avenues for its application in diabetes and metabolic syndrome research.[2][3]

This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to explore these biological functions.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₉H₂₀O₁₀
Molecular Weight 408.36 g/mol
Appearance Pale yellow powder
Solubility Soluble in methanol, ethanol, and DMSO

Applications

This compound 3-C-β-glucoside can be employed as a chemical probe in the following research areas:

  • Inhibition of α-Glucosidase: As a potent inhibitor of α-glucosidase, this compound can be used to study the role of this enzyme in carbohydrate metabolism and as a reference compound for the screening of new α-glucosidase inhibitors.[1][2]

  • Insulin-Mimetic and Glucose Uptake Studies: this compound enhances glucose uptake in adipocytes, making it a useful tool to investigate insulin signaling pathways and glucose transporter function.[2]

  • In Vivo Models of Hyperglycemia: The compound has been shown to lower fasting blood glucose levels in animal models of diabetes, providing a tool for studying anti-hyperglycemic effects in a physiological context.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound 3-C-β-glucoside (IPG) from published studies.

Table 1: In Vitro Activity of this compound 3-C-β-glucoside (IPG)

AssayCell Type/EnzymeParameterValueReference
α-Glucosidase Inhibition α-GlucosidasePotencyStronger than acarbose[1][2]
Glucose Uptake Rat Adipocytes0.25 µM IPG153.3% of control[2]
2.5 µM IPG154.6% of control[2]
12.5 µM IPG~114-117% of control[2]
25 µM IPG~114-117% of control[2]
1.5 nM Insulin (Control)183% of control[2]

Table 2: In Vivo Activity of this compound 3-C-β-glucoside (IPG) in a Streptozotocin-Induced Diabetic Mouse Model

Treatment GroupDosageEffect on Fasting Blood GlucoseReference
IPG 0.47 g/kg (oral)46.4% reduction[2]
Insulin (Control) 8 U/kg (subcutaneous)41.5% reduction[2]
Methanol Extract (Control) 1 g/kg (oral)40.3% reduction[2]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound on α-glucosidase.

Materials:

  • This compound 3-C-β-glucoside

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute with sodium phosphate buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 50 µL of the this compound solution to each well. For the control, add 50 µL of buffer.

  • Add 50 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of p-nitrophenol formation.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: In Vitro Glucose Uptake Assay in Rat Adipocytes

This protocol measures the effect of this compound on glucose uptake in isolated rat adipocytes.[2]

Materials:

  • This compound 3-C-β-glucoside

  • Epididymal fat pads from rats

  • Collagenase type I

  • Krebs-Ringer bicarbonate buffer (KRBB), pH 7.4, with and without glucose

  • Bovine serum albumin (BSA)

  • 2-Deoxy-D-[³H]glucose

  • Insulin

Procedure:

  • Adipocyte Isolation:

    • Isolate epididymal fat pads from rats.

    • Digest the fat pads with collagenase type I in KRBB containing 1% BSA and 1.11 mM glucose.

    • Filter the cell suspension and wash the adipocytes with KRBB.

    • Resuspend the fat cells to a 40% packed cell volume in KRBB without glucose.[2]

  • Glucose Uptake Assay:

    • Dissolve this compound in KRBB without glucose and prepare serial dilutions.

    • In microtubes, mix 200 µL of the cell suspension with 50 µL of KRBB without glucose.

    • Incubate at 37°C for 15 minutes in a shaking water bath.

    • Add 50 µL of the this compound solution (final concentrations of 0.25, 2.45, 12.2, and 24.5 µM) or insulin solution (final concentration of 1.5 nM) to the respective tubes.[2]

    • After a further incubation period (e.g., 30 minutes), add 2-Deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL.

    • Incubate for a defined period (e.g., 10 minutes) to allow for glucose uptake.

    • Stop the reaction by adding ice-cold phloretin solution.

    • Separate the adipocytes from the medium by centrifugation through silicone oil.

    • Measure the radioactivity in the cell pellet using a scintillation counter to quantify glucose uptake.

Visualizations

Signaling_Pathway cluster_0 Pancreas cluster_1 Adipocyte Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Signaling_Cascade Signaling Cascade Insulin_Receptor->Signaling_Cascade Activates GLUT4_Translocation GLUT4 Translocation Signaling_Cascade->GLUT4_Translocation Stimulates GLUT4_Vesicle GLUT4 Vesicle GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Mediates This compound This compound This compound->Glucose_Uptake Enhances (Insulin-mimetic) Experimental_Workflow cluster_0 In Vitro α-Glucosidase Inhibition cluster_1 In Vitro Glucose Uptake A1 Prepare this compound dilutions A2 Incubate with α-Glucosidase A1->A2 A3 Add pNPG substrate A2->A3 A4 Measure absorbance at 405 nm A3->A4 A5 Calculate % inhibition and IC50 A4->A5 B1 Isolate rat adipocytes B2 Pre-incubate cells B1->B2 B3 Treat with this compound/Insulin B2->B3 B4 Add radiolabeled glucose B3->B4 B5 Measure radioactivity B4->B5 Logical_Relationship This compound This compound Alpha_Glucosidase_Inhibition α-Glucosidase Inhibition This compound->Alpha_Glucosidase_Inhibition Enhanced_Glucose_Uptake Enhanced Glucose Uptake (Adipocytes) This compound->Enhanced_Glucose_Uptake Reduced_Carbohydrate_Absorption Reduced Carbohydrate Absorption Alpha_Glucosidase_Inhibition->Reduced_Carbohydrate_Absorption Lower_Postprandial_Glucose Lower Postprandial Glucose Reduced_Carbohydrate_Absorption->Lower_Postprandial_Glucose Lower_Fasting_Blood_Glucose Lower Fasting Blood Glucose Enhanced_Glucose_Uptake->Lower_Fasting_Blood_Glucose

References

Troubleshooting & Optimization

Troubleshooting Iriflophenone solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iriflophenone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, with the IUPAC name (4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone, is a benzophenone derivative.[1] It is a naturally occurring compound found in various plants, such as Aquilaria sinensis and Dryopteris ramosa.[2][3][4] this compound and its glycosylated forms, like this compound 3-C-β-D-glucoside, are known for a range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][5]

Q2: What are the primary research applications of this compound?

A2: this compound and its derivatives are utilized in several research areas due to their bioactive properties. Key applications include:

  • Antidiabetic Research: Investigating its effects on fasting blood glucose levels and glucose uptake.[6]

  • Anti-inflammatory Studies: Examining its ability to inhibit inflammatory markers like IL-1α and IL-8.[3]

  • Antimicrobial Research: Assessing its potential against various bacteria, including those causing gastrointestinal infections.[3][4]

  • Oncology Research: It has been observed to stimulate the proliferation of human breast cancer cells (MCF-7 and T-47D) in some studies.[7][8]

  • Antioxidant Activity: Evaluating its capacity to scavenge free radicals.[2]

Q3: What is the shelf-life and recommended storage for this compound solutions?

A3: Stock solutions of this compound and its glycosides should be aliquoted to avoid repeated freeze-thaw cycles.[7][9] For this compound 3-C-glucoside, the recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month.[7][9] The stability of this compound derivatives in solution is influenced by temperature and pH, with greater stability observed in neutral to acidic conditions.[10][11] One study on an aqueous extract containing this compound 3-C-β-d-glucoside predicted a shelf life of 248 days at 25°C in its pure form.[2]

Troubleshooting Guide: Solubility Issues

Issue 1: this compound or its glycoside is not dissolving in my chosen solvent.
  • Possible Cause: this compound and its derivatives can have limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[12]

    • Co-solvents: For in vivo or cell culture experiments, complex solvent systems may be necessary. For this compound 3-C-glucoside, a clear solution of at least 2.5 mg/mL can be achieved using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] Another option for a clear solution of at least 2.5 mg/mL is 10% DMSO in 90% Corn Oil.[9]

    • Physical Assistance: If precipitation occurs, gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath can aid dissolution.[8][9][13]

Issue 2: My this compound solution is precipitating upon dilution in aqueous media.
  • Possible Cause: The compound is crashing out of the solution as the concentration of the organic solvent (like DMSO) is reduced.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible while maintaining the solubility of this compound, and that it is non-toxic to your cells.

    • Use of Surfactants: The inclusion of a biocompatible surfactant like Tween-80 in the solvent system can help maintain solubility upon dilution.[9]

    • SBE-β-CD: A suspended solution of this compound 3-C-glucoside at 2.5 mg/mL can be prepared using 10% DMSO and 90% (20% SBE-β-CD in Saline), which may require sonication.[9]

Quantitative Solubility Data for this compound 3-C-glucoside
ProtocolSolvent SystemAchievable ConcentrationSolution Appearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.12 mM)Clear Solution
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.12 mM)Suspended Solution (requires sonication)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.12 mM)Clear Solution

Data sourced from MedChemExpress for this compound 3-C-glucoside.[9]

Experimental Protocols and Visualizations

Protocol: Preparation of Adipocytes for Glucose Uptake Assay

This protocol is adapted from a study investigating the effects of this compound 3-C-β-glucoside on glucose uptake.[6]

  • Isolation: Isolate white adipocytes from the epididymal fat pads of rats.

  • Digestion: Digest the fat pad with collagenase type 1 in Krebs-Ringer bicarbonate buffer (KRBB, pH 7.4) containing 25 mM HEPES, 1% w/v bovine serum albumin, and 1.11 mM glucose.

  • Suspension and Filtration: Obtain a suspension of fat cells, filter, and wash with KRBB.

  • Centrifugation: Centrifuge the cell suspension.

  • Final Preparation: Collect the fat cells that have accumulated at the top of the medium and suspend them to a 40% packed cell volume in KRBB without glucose.

Diagrams

experimental_workflow cluster_prep Adipocyte Preparation cluster_treatment Experimental Treatment cluster_assay Glucose Uptake Assay p1 Isolate Epididymal Fat Pads p2 Digest with Collagenase in KRBB p1->p2 p3 Filter and Wash Cells p2->p3 p4 Centrifuge to Separate Adipocytes p3->p4 p5 Suspend in Glucose-Free KRBB p4->p5 t1 Treat Adipocytes with this compound p5->t1 t2 Incubate t1->t2 a1 Add Labeled Glucose t2->a1 a2 Measure Glucose Uptake a1->a2

Caption: Workflow for assessing this compound's effect on glucose uptake in adipocytes.

troubleshooting_flowchart start Solubility Issue with this compound q1 Have you tried DMSO as a solvent? start->q1 s1 Prepare stock in 100% DMSO q1->s1 No q2 Is precipitation occurring upon dilution? q1->q2 Yes s1->q2 s2 Use co-solvents like PEG300/Tween-80 for dilution q2->s2 Yes end_success Solution Stable q2->end_success No s3 Apply gentle heat (37°C) and sonication s2->s3 end_fail Further Optimization Needed s2->end_fail s3->end_success

Caption: Logical steps for troubleshooting this compound solubility issues.

signaling_pathway cluster_glucose Glucose Metabolism cluster_inflammation Inflammatory Response This compound This compound Glycosides GLUT4 GLUT4 Translocation This compound->GLUT4 Enhances IL1a IL-1α Production This compound->IL1a Inhibits IL8 IL-8 Production This compound->IL8 Inhibits GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Potential signaling pathways modulated by this compound derivatives.

References

Optimizing Iriflophenone Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Iriflophenone for in vitro assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound, specifically its common glycoside form this compound-3-C-β-D-glucoside (IP3G), is a benzophenone derivative found in various plants, including species of Aquilaria and Dryopteris. Its primary reported biological activities include anti-diabetic, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2]

Q2: What is a good starting concentration for my in vitro experiments?

A2: A good starting point for in vitro assays is to perform a dose-response experiment. Based on existing literature, concentrations for biological activity are often in the low micromolar range. For instance, in glucose uptake assays with rat adipocytes, significant effects were observed at concentrations as low as 0.25 µM.[3] It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound-3-C-β-D-glucoside is soluble in Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution can then be diluted to the final desired concentration in your cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]

Q4: Is this compound cytotoxic?

A4: The cytotoxicity of this compound can vary depending on the cell type and concentration. One study on rat adipocytes showed no significant effect on cell viability at concentrations up to 25 µM.[3] Another study reported a 50% lethal dose (LD50) of 10.037 ± 2.8 µg/mL against Artemia salina nauplii.[2][5][6] However, it is crucial to determine the cytotoxicity of this compound in your specific cell line. A standard cytotoxicity assay, such as the MTT or MTS assay, should be performed to establish the non-toxic concentration range for your experiments.

Q5: How stable is this compound in solution?

A5: this compound-3-C-β-D-glucoside is more stable in neutral to acidic environments.[7] Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light to maintain stability.[8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Data Presentation

Table 1: Solubility of this compound-3-C-β-D-glucoside
SolventConcentrationObservation
DMSO10-50 mMSoluble
WaterLowSparingly soluble
EthanolModerateSoluble with potential for precipitation at high concentrations
Table 2: Reported Biological Activity and Cytotoxicity of this compound-3-C-β-D-glucoside
AssayCell Type/OrganismEffective Concentration/IC50/LD50Reference
Glucose UptakeRat Adipocytes0.25 µM - 2.5 µM (significant enhancement)[3]
α-Glucosidase Inhibition-Stronger than acarbose[1][3]
Anti-inflammatory (IL-1α, IL-8, NO inhibition)-Activity demonstrated[1]
Antibacterial (MIC)Klebsiella pneumoniae31.1 ± 7.2 µg/mL[5]
Antibacterial (MIC)Staphylococcus aureus62.5 ± 7.2 µg/mL[5]
Antibacterial (MIC)Escherichia coli62.5 ± 7.2 µg/mL[5]
Cytotoxicity (LD50)Artemia salina10.037 ± 2.8 µg/mL[2][5][6]
Cell ViabilityRat AdipocytesNo significant effect up to 25 µM[3]

Experimental Protocols

Protocol 1: Determining Optimal Non-Cytotoxic Concentration using MTT Assay
  • Cell Seeding: Seed your mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your this compound stock solution in the appropriate cell culture medium. A suggested range is from 0.1 µM to 200 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on your experimental endpoint.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Glucose Uptake Assay

This protocol is adapted from a study on rat adipocytes.[3]

  • Cell Preparation: Isolate adipocytes from rat epididymal fat pads.

  • Pre-incubation: Incubate the adipocytes in Krebs-Ringer bicarbonate buffer (KRBB) without glucose for 15 minutes at 37°C.

  • Treatment: Add this compound to the cell suspension to achieve final concentrations ranging from 0.25 µM to 25 µM. Include a negative control (vehicle) and a positive control (e.g., insulin). Incubate for 15 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding radio-labeled 2-deoxy-D-glucose (e.g., ¹⁴C-2-DG).

  • Termination: Stop the reaction by adding an inhibitor of glucose transport (e.g., cytochalasin B).

  • Measurement: Wash the cells to remove extracellular radio-labeled glucose and measure the intracellular radioactivity using a scintillation counter.

  • Analysis: Express the glucose uptake as a percentage of the control.

Protocol 3: α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of this compound or a positive control (e.g., acarbose). Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Add the pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

  • Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a dose-response curve.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound Precipitation in Culture Medium Low aqueous solubility of this compound. Stock solution concentration is too high for direct dilution.Prepare a higher concentration stock solution in DMSO and perform serial dilutions in the culture medium. Ensure the final DMSO concentration is not toxic to the cells. Gentle warming or vortexing during dilution may help.
High Variability Between Replicates Inconsistent cell seeding. Pipetting errors. Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No Observable Effect of this compound Concentration is too low. Compound has degraded. The chosen assay is not suitable for the compound's mechanism of action.Perform a wider dose-response curve. Use a freshly prepared stock solution and protect it from light. Verify the biological activity of this compound in a well-established assay (e.g., α-glucosidase inhibition).
Unexpected Cytotoxicity The concentration used is above the toxic threshold for the specific cell line. Contamination of the compound or solvent.Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range for your cell line. Use sterile-filtered DMSO and handle the compound under sterile conditions.
Inconsistent Results with Published Data Differences in cell lines (e.g., passage number, source). Variations in experimental protocols (e.g., incubation time, reagent concentrations).Standardize cell culture conditions and use low-passage cells. Adhere strictly to the validated protocol. If possible, use the same cell line and conditions as the published study.

Signaling Pathways and Experimental Workflows

Iriflophenone_Antidiabetic_Pathway cluster_Gut Intestinal Lumen cluster_Cell Adipocyte/Muscle Cell Carbohydrates Carbohydrates α-Glucosidase α-Glucosidase Carbohydrates->α-Glucosidase digestion Glucose_absorption Glucose Absorption α-Glucosidase->Glucose_absorption GLUT4 GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Cellular_Metabolism Cellular Metabolism Glucose_uptake->Cellular_Metabolism This compound This compound This compound->α-Glucosidase inhibits This compound->GLUT4 promotes translocation

Caption: Proposed anti-diabetic mechanism of this compound.

Iriflophenone_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Other Immune Cell Inflammatory_Stimuli->Cell Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK pathways) Cell->Signaling_Cascade Pro_inflammatory_Mediators Pro-inflammatory Mediators (IL-1α, IL-8, NO) Signaling_Cascade->Pro_inflammatory_Mediators induces expression Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation This compound This compound This compound->Signaling_Cascade inhibits

Caption: Simplified anti-inflammatory pathway of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock det_cytotoxicity Determine Non-Toxic Concentration Range (e.g., MTT Assay) prep_stock->det_cytotoxicity dose_response Perform Dose-Response Experiment for Desired Bioassay det_cytotoxicity->dose_response optimal_conc Select Optimal Concentration dose_response->optimal_conc main_exp Conduct Main Experiment optimal_conc->main_exp data_analysis Analyze and Interpret Data main_exp->data_analysis end End data_analysis->end

Caption: General workflow for optimizing this compound concentration.

References

How to prevent Iriflophenone degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Iriflophenone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a polyhydroxy-benzophenone, a class of compounds known for their potential biological activities.[1][2] Like many polyphenolic compounds, its structure, featuring multiple hydroxyl groups, makes it susceptible to degradation under various experimental conditions, including changes in pH, temperature, and exposure to light and oxygen.[3][4] This degradation can lead to a loss of the compound's activity and the formation of impurities, compromising experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors contributing to this compound degradation are:

  • High pH: Basic conditions can lead to the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation. Studies on related this compound glycosides show they are most stable in neutral to acidic environments (pH ≤ 7).[5][6][7][8]

  • Elevated Temperatures: Thermal energy can accelerate degradation reactions. This compound is more stable when stored at lower temperatures.[4][9]

  • Light Exposure: As a benzophenone derivative, this compound is likely susceptible to photodegradation, where UV or visible light can induce chemical changes.[5]

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen in solvents, can lead to the formation of quinone-type structures and other degradation products.

Q3: How should I store my solid this compound powder and its solutions?

A3: Proper storage is critical to maintaining the integrity of this compound. Based on supplier recommendations and data from related compounds, the following conditions are advised:

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsKeep in a tightly sealed, light-protected container.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent -80°CUp to 6 monthsUse an appropriate, degassed solvent.
-20°CUp to 1 monthFor working solutions.
[Source: MedchemExpress.com[9]]

Q4: What is the expected shelf-life of this compound in solution at room temperature?

A4: While specific data for this compound is not available, studies on its glycoside derivatives in an aqueous extract solution at 25°C provide an estimate of its stability. This compound 3-C-β-d-glucoside was found to have a predicted shelf-life (t90%, the time to reach 90% of the initial concentration) of only 13 days.[5][6][7] The diglucoside was more stable with a predicted shelf-life of 189 days under the same conditions.[5][6][7] This suggests that this compound in solution is likely to degrade relatively quickly at room temperature.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may indicate this compound degradation.

Problem Potential Cause(s) Recommended Solution(s)
Change in solution color (e.g., yellowing or browning). Oxidation. This is a common degradation pathway for phenolic compounds, leading to the formation of colored quinone-like products. This can be accelerated by high pH, light, or the presence of oxygen.• Prepare fresh solutions before use.• Use degassed solvents (e.g., by sparging with nitrogen or argon).• Protect the solution from light by using amber vials or covering containers with aluminum foil.[4]• Maintain a neutral or slightly acidic pH if compatible with your experiment.
Unexpected or inconsistent results in biological assays. Degradation of the active compound. If this compound has degraded, its concentration will be lower than expected, or it may have converted into inactive or interfering byproducts.• Confirm the concentration and purity of your this compound stock solution using an analytical method like HPLC-UV before each experiment.[8][10]• Prepare fresh dilutions for your assay from a frozen stock solution.• Review your experimental protocol for any steps involving high pH, prolonged incubation at room temperature, or exposure to strong light.
Appearance of new peaks in my HPLC chromatogram. Formation of degradation products. Stress factors such as heat, light, acid/base hydrolysis, or oxidation can lead to the chemical modification of this compound.• Compare the chromatogram to a reference standard stored under optimal conditions.• Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times.• If a new peak is consistently observed, consider its potential impact on your results.
Loss of compound after reconstitution in a new solvent. Solvent-induced degradation or poor solubility. Some solvents may be reactive or have a pH that promotes degradation. The compound may also not be fully dissolved, leading to an apparent loss of concentration.• Ensure the chosen solvent is non-reactive and has a compatible pH. DMSO is a common choice.[9]• Use sonication to aid dissolution, but avoid excessive heating.[9]• Confirm solubility at the desired concentration before preparing a large stock.

Visualizing Degradation and Experimental Workflows

Putative Degradation Pathway of this compound

The primary degradation pathway for polyphenolic compounds like this compound is oxidation. Under conditions of high pH, light exposure, or the presence of oxidizing agents, the phenolic hydroxyl groups can be converted to quinone-like structures. This process can be a key source of compound instability.

This compound This compound (Polyhydroxy-benzophenone) Oxidation Oxidation of Phenolic -OH Groups This compound->Oxidation Stressors Stress Conditions (High pH, Light, O₂) Stressors->Oxidation DegradationProducts Degradation Products (e.g., Quinone-type structures) Oxidation->DegradationProducts

Caption: Putative oxidative degradation pathway for this compound.

Experimental Workflow for Stability Assessment

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This workflow outlines the key steps.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sol Prepare this compound Stock Solution Stress_Control Control (e.g., 4°C, dark) Prep_Sol->Stress_Control Stress_Heat Thermal (e.g., 50°C) Prep_Sol->Stress_Heat Stress_pH Acid/Base (e.g., 0.1M HCl/NaOH) Prep_Sol->Stress_pH Stress_Ox Oxidative (e.g., 3% H₂O₂) Prep_Sol->Stress_Ox Stress_Light Photolytic (ICH Q1B) Prep_Sol->Stress_Light Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Stress_Control->Sampling Stress_Heat->Sampling Stress_pH->Sampling Stress_Ox->Sampling Stress_Light->Sampling HPLC Analyze by HPLC-UV Sampling->HPLC Data Quantify Remaining this compound & Degradation Products HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Decision Tree

If you suspect degradation, use this decision tree to identify the cause and find a solution.

Start Suspected Degradation? Check_Color Is the solution discolored? Start->Check_Color Yes Check_HPLC Do you see new peaks in HPLC? Check_Color->Check_HPLC No Sol_Oxidation Likely Oxidation. Use degassed solvents, protect from light. Check_Color->Sol_Oxidation Yes Check_Activity Is biological activity reduced? Check_HPLC->Check_Activity No Sol_Degradation Degradation confirmed. Review protocol for stress factors (pH, T, light). Check_HPLC->Sol_Degradation Yes Sol_Purity Confirm stock purity/conc. Prepare fresh solutions. Check_Activity->Sol_Purity Yes No_Issue No clear evidence of degradation. Check other experimental variables. Check_Activity->No_Issue No

Caption: Decision tree for troubleshooting this compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This helps in developing stability-indicating analytical methods.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV/DAD detector

  • Photostability chamber (optional, or a light source compliant with ICH Q1B)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or another suitable solvent.

  • Application of Stress Conditions:

    • For each condition, add a specified volume of the stock solution to a flask and dilute with the stressor solution to a final this compound concentration of approximately 100 µg/mL.

    • Control Sample: Dilute the stock solution with 50:50 methanol:water. Store at 4°C in the dark.

    • Acid Hydrolysis: Dilute with 0.1M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute with 0.1M NaOH. Keep at room temperature (this reaction is often rapid).

    • Oxidation: Dilute with a solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Dilute with 50:50 methanol:water. Incubate at 60°C in the dark.

    • Photolytic Stress: Expose the solution (in a chemically inert, transparent container) to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a suitable HPLC-UV method (see Protocol 2). Aim for a degradation of 5-20% of the parent compound to ensure that secondary degradation is minimized.

Protocol 2: HPLC-UV Method for Stability Testing

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/DAD detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Water with 0.1% formic or acetic acid.

  • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (This gradient should be optimized for your specific column and system to ensure good separation of the parent peak from any new peaks.)

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (e.g., around 289-310 nm). A Diode Array Detector (DAD) is recommended to assess peak purity and identify the optimal wavelength.

Analysis:

  • Inject the control and stressed samples.

  • Identify the peak for this compound based on the retention time of the control sample at time 0.

  • Calculate the percentage of this compound remaining in the stressed samples relative to the control.

  • Monitor for the appearance of new peaks in the chromatograms of the stressed samples. Assess the peak purity of the parent peak to ensure no co-elution with degradation products.

References

Technical Support Center: Iriflophenone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Iriflophenone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for optimizing the yield and purity of this compound and its derivatives from various sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Issue 1: Low or No Yield of this compound

  • Question: We are performing an extraction from Aquilaria leaves, but our final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshoot this issue:

    • Inadequate Cell Lysis: The plant cell wall may not be sufficiently disrupted to release the intracellular contents, including this compound.

      • Solution: Ensure the plant material is finely ground to a consistent particle size. Pre-treatment of the biomass, such as freeze-drying, can also enhance cell wall disruption.

    • Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial for efficiently dissolving this compound.

      • Solution: this compound is a polar compound. Aqueous ethanol or methanol solutions are generally effective. For this compound 3-C-β-glucoside from Aquilaria crassna leaves, 40% (v/v) ethanol has been shown to be optimal.[1][2] If using a different starting material, consider testing a range of ethanol or methanol concentrations (e.g., 40-80%).

    • Incorrect Solid-to-Solvent Ratio: An insufficient volume of solvent may not be adequate to fully solubilize the target compound from the plant matrix.

      • Solution: A higher solvent-to-solid ratio can improve extraction efficiency. For Aquilaria crassna leaves, a ratio of 1:60 (w/v) resulted in maximum yield.[1][2] Experiment with increasing the solvent volume to ensure complete extraction.

    • Degradation of this compound: this compound and its glycosides can be susceptible to degradation under certain conditions.

      • Solution:

        • Temperature: While moderate heat can increase extraction efficiency, excessive temperatures can lead to degradation. For many flavonoids, temperatures between 50-70°C are optimal.[3] Studies on this compound glycosides show they are more stable in a dried form than in a solution.[4][5]

        • pH: this compound glycosides are more stable in neutral to acidic conditions.[4][5] Avoid basic conditions during extraction and storage.

        • Light and Oxygen: Protect your samples from prolonged exposure to light and air to minimize oxidative degradation.

    • Inefficient Extraction Method: The chosen extraction technique may not be the most effective for your specific sample.

      • Solution: Consider alternative or complementary extraction methods. Ultrasound-assisted extraction (UAE) can enhance extraction by improving solvent penetration and cell disruption.

Issue 2: Presence of Impurities in the Final Extract

  • Question: Our this compound extract contains a high level of chlorophyll and other pigments. How can we remove these impurities?

  • Answer: The presence of pigments and other non-target compounds is a common challenge in plant-based extractions. Here are some strategies to obtain a cleaner extract:

    • Pre-extraction with a Non-polar Solvent: Before the main extraction, wash the plant material with a non-polar solvent like hexane. This will remove chlorophyll and other lipids without significantly affecting the more polar this compound.

    • Solid-Phase Extraction (SPE): SPE is an effective method for purifying extracts.

      • Solution: Use a C18 or similar reversed-phase cartridge. After loading your crude extract, wash with a weak solvent (e.g., water or low-percentage methanol) to remove highly polar impurities. Then, elute the this compound with a stronger solvent like a higher concentration of methanol or ethanol.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from impurities based on differential solubility.

      • Solution: After your primary extraction, perform a liquid-liquid extraction with an immiscible solvent system. For example, you can extract your aqueous/ethanolic extract with a solvent like ethyl acetate. The partitioning behavior will depend on the specific form of this compound and the pH of the aqueous phase.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

  • Question: We are experiencing persistent emulsions during the liquid-liquid extraction step for purification, making phase separation difficult. What can be done to resolve this?

  • Answer: Emulsion formation is a frequent problem in LLE, especially with complex plant extracts. Here are some techniques to break emulsions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

    • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.

    • Filtration: Passing the emulsified mixture through a bed of celite or glass wool can sometimes help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound? A1: The choice of solvent depends on the specific this compound derivative and the plant matrix. Generally, polar solvents are most effective. For the extraction of this compound 3-C-β-glucoside from Aquilaria crassna leaves, a 40% (v/v) ethanol-water mixture was found to be optimal.[1][2] For general flavonoid extraction, ethanol and methanol are the most commonly used solvents.

Q2: What are the optimal temperature and time for this compound extraction? A2: These parameters often need to be optimized for each specific application. For this compound 3-C-β-glucoside from Aquilaria crassna, an extraction time of 30 minutes was sufficient, with longer times not significantly increasing the yield.[1][2] For flavonoid extractions in general, temperatures in the range of 50-70°C are often used to balance extraction efficiency with compound stability.[3] It is important to note that this compound glycosides are more stable in their dried form and can degrade in solution over time, especially at elevated temperatures.[4][5]

Q3: How does pH affect the stability and extraction of this compound? A3: this compound and its glycosides are more stable in neutral to acidic conditions.[4][5] Basic conditions can lead to degradation. Therefore, maintaining a neutral or slightly acidic pH during extraction and subsequent processing is recommended to maximize yield and stability.

Q4: Can Ultrasound-Assisted Extraction (UAE) improve the yield of this compound? A4: Yes, UAE is a modern technique that can enhance the extraction of flavonoids and other bioactive compounds from plant materials. The ultrasonic waves create cavitation bubbles that collapse near the cell walls, causing cell disruption and improving solvent penetration, which can lead to higher yields in shorter extraction times.

Q5: What is the best method for purifying a crude this compound extract? A5: Solid-Phase Extraction (SPE) is a highly effective and commonly used method for purifying crude extracts containing benzophenones and flavonoids. A reversed-phase sorbent like C18 can be used to bind this compound while allowing more polar impurities to be washed away. Subsequent elution with a stronger organic solvent will then yield a cleaner fraction.

Data Presentation

Table 1: Optimized Extraction Parameters for this compound 3-C-β-glucoside from Aquilaria crassna Leaves

ParameterOptimal ConditionYield of this compound 3-C-β-glucosideReference
Ethanol Concentration40% (v/v)39.9 mg/g DW[1][2]
Solid-to-Solvent Ratio1:60 (w/v)39.9 mg/g DW[1][2]
Extraction Time30 min39.9 mg/g DW[1][2]

DW: Dry Weight

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the UAE of this compound from a plant matrix. Optimization of specific parameters may be required.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it in a 100 mL flask.

    • Add the extraction solvent (e.g., 60 mL of 40% aqueous ethanol for a 1:60 solid-to-solvent ratio).

    • Place the flask in an ultrasonic water bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).

    • Set the extraction temperature (e.g., 50°C) and time (e.g., 30 minutes).

    • Begin sonication.

  • Post-Extraction:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate. For exhaustive extraction, the residue can be re-extracted under the same conditions.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude extract can be freeze-dried for storage or reconstituted in a suitable solvent for purification and analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol describes a general method for cleaning up a crude this compound extract.

  • Cartridge Preparation:

    • Select a C18 SPE cartridge (e.g., 500 mg).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude extract in a small volume of a weak solvent (e.g., 10% methanol in water).

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5-10 mL of a weak solvent (e.g., 10% methanol in water) to elute highly polar impurities. Discard the eluate.

  • Elution:

    • Elute the this compound from the cartridge using a stronger solvent (e.g., 5-10 mL of 80% methanol or ethanol).

    • Collect the eluate containing the purified this compound.

  • Final Steps:

    • Evaporate the solvent from the eluate to obtain the purified this compound extract.

    • The purified extract is now ready for analysis (e.g., by HPLC).

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Material drying Drying start->drying grinding Grinding extraction Solvent Extraction (e.g., UAE) grinding->extraction drying->grinding filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_extract Purified this compound spe->purified_extract analysis HPLC/LC-MS Analysis purified_extract->analysis

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inadequate Cell Lysis start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Compound Degradation start->cause3 cause4 Insufficient Solvent Volume start->cause4 sol1 Improve Grinding / Pre-treatment cause1->sol1 sol2 Optimize Solvent Polarity (e.g., 40-80% EtOH) cause2->sol2 sol3 Control Temp (50-70°C) & pH (acidic/neutral) cause3->sol3 sol4 Increase Solid-to-Solvent Ratio (e.g., 1:60 w/v) cause4->sol4

Caption: Troubleshooting logic for low this compound extraction yield.

References

Addressing off-target effects of Iriflophenone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Iriflophenone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as this compound-3-C-β-D-glucoside, is a benzophenone derivative found in various plants like Aquilaria species.[1][2] Its primary therapeutic action is antidiabetic, mainly by enhancing glucose uptake in cells.[3] This is thought to occur through an insulin-mimicking activity that promotes the translocation of GLUT4 glucose transporters to the plasma membrane.[3]

Q2: What are the known potential off-target effects of this compound?

Beyond its primary antidiabetic effect, this compound exhibits several other biological activities that can be considered off-target in specific experimental contexts. These include:

  • Anti-inflammatory effects: this compound has been shown to inhibit pro-inflammatory mediators.[2]

  • Antioxidant activity: It can scavenge certain types of free radicals.[2]

  • Antimicrobial properties: It has demonstrated antibacterial activity against various strains.[2]

These activities can influence experimental outcomes if not properly controlled.

Q3: How can the antioxidant activity of this compound interfere with my experiments?

If your research model involves studying cellular redox signaling or oxidative stress, the intrinsic antioxidant properties of this compound could mask or alter the effects of other treatments.[2] It is crucial to include appropriate controls to account for this activity.

Q4: Can this compound's anti-inflammatory properties affect my results in a diabetes model?

Yes. Since chronic inflammation is often a component of diabetes and metabolic disorders, the anti-inflammatory effects of this compound could contribute to its overall therapeutic action.[2][4] If you are trying to isolate its direct effects on glucose metabolism, its anti-inflammatory action could be a confounding variable.

Troubleshooting Guide

Issue 1: Inconsistent results in glucose uptake assays.

  • Possible Cause: The multifaceted activities of this compound could be influencing the cells in ways beyond direct GLUT4 translocation. Its antioxidant properties might alter the cellular environment, affecting signaling pathways that regulate glucose transport.[2]

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound for glucose uptake with minimal other effects. High concentrations have been shown to lose efficacy in enhancing glucose uptake.[3]

    • Control for Antioxidant Effects: Include an antioxidant control in your experiment, such as N-acetylcysteine (NAC), to assess if a general antioxidant effect can replicate the results.

    • Assess Cell Viability: Ensure that the concentrations of this compound used are not affecting cell viability, which could indirectly impact glucose uptake.

Issue 2: Unexpected changes in inflammatory markers in cell culture.

  • Possible Cause: this compound has known anti-inflammatory properties, including the inhibition of IL-1α and IL-8.[2] If your cell model is sensitive to inflammatory signaling, this compound might be modulating these pathways.

  • Troubleshooting Steps:

    • Pathway Analysis: Investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, using techniques like western blotting for phosphorylated pathway components.

    • Specific Inhibitors: Use specific inhibitors of inflammatory pathways to see if they block the effects of this compound.

    • Cytokine Profiling: Perform a cytokine array to get a broader picture of the anti-inflammatory effects of this compound in your specific cell type.

Quantitative Data Summary

Table 1: Effect of this compound on Glucose Uptake in Rat Adipocytes [3]

TreatmentConcentrationGlucose Uptake (% of Control)
This compound 0.25 µM153.3%
2.5 µM154.6%
12.5 µM~114-117%
25 µM~114-117%
Insulin (Positive Control) 1.5 nM183%
Methanol Extract (ME) 1 mg/L152%

Table 2: In Vivo Effect of this compound on Fasting Blood Glucose in STZ-induced Diabetic Mice [3]

TreatmentDoseReduction in Blood Glucose
This compound 0.47 g/kg46.4%
Insulin (Positive Control) 8 U/kg41.5%
Methanol Extract (ME) 1 g/kg40.3%

Experimental Protocols

Protocol 1: GLUT4 Translocation Assay by Flow Cytometry [5][6]

This protocol allows for the quantification of GLUT4 on the cell surface.

  • Cell Preparation:

    • Culture cells (e.g., L6-GLUT4myc myoblasts) to 60-80% confluency.

    • Serum-starve the cells overnight.

    • Plate cells in a 24-well plate and allow them to recover for 30 minutes to 2 hours in a 37°C, 5% CO2 incubator.

  • Antibody Preparation:

    • Prepare a mix of primary anti-GLUT4 antibody and a fluorophore-conjugated secondary antibody.

  • Treatment:

    • Add the antibody mix and your desired concentration of this compound (or insulin as a positive control) to the cells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fixation:

    • Fix the cells with 1% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

  • Flow Cytometry:

    • Gently lift the cells and transfer them to flow cytometry tubes.

    • Wash the cells twice with PBS.

    • Resuspend in PBS with 1% PFA and analyze on a flow cytometer.

Protocol 2: Colorimetric Glucose Uptake Assay [7]

This protocol measures the uptake of 2-deoxyglucose (2-DG), a glucose analog.

  • Cell Preparation:

    • Plate and serum-starve cells as described above.

    • Wash cells with PBS and then pre-incubate with a glucose-free buffer for 40 minutes.

  • Treatment:

    • Treat cells with this compound, insulin (positive control), or vehicle for the desired time.

    • Add 2-DG to the wells and incubate to allow for uptake.

  • Lysis and Detection:

    • Wash cells with cold PBS to stop uptake.

    • Lyse the cells to release the intracellular contents.

    • The amount of 2-DG taken up is determined by a series of enzymatic reactions that result in a colorimetric signal, which is measured using a microplate reader.

Visualizations

cluster_workflow Experimental Workflow: Troubleshooting Off-Target Effects A Experiment with this compound B Unexpected Results (e.g., altered inflammation) A->B C Hypothesize Off-Target Effect (e.g., Anti-inflammatory) B->C D Design Control Experiments C->D E Pathway Analysis (e.g., NF-κB, MAPK) D->E Investigate Mechanism F Use Specific Inhibitors D->F Confirm Involvement G Dose-Response Analysis D->G Optimize Concentration H Interpret Results E->H F->H G->H

Caption: Troubleshooting workflow for investigating off-target effects.

cluster_pathway Potential Off-Target Signaling: Anti-inflammatory Action cluster_legend Legend This compound This compound IKK IKK This compound->IKK Inhibits (?) IkB IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., IL-1, IL-8) Nucleus->Genes Activates L1 Proposed Inhibition L2 Signaling Protein L3 Cellular Outcome

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Optimization of Iriflophenone Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Iriflophenone delivery systems.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its therapeutic potentials?

This compound is a benzophenone derivative found in various plant species. Its glucoside form, this compound 3-C-β-D-glucopyranoside, has demonstrated several pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] These properties make it a compound of interest for developing novel therapeutics.

2. What are the main challenges in formulating this compound?

Like many polyphenolic compounds, this compound faces challenges related to poor aqueous solubility and potential stability issues.[3][4] These characteristics can limit its bioavailability when administered orally, making the development of effective delivery systems crucial.[3][4]

3. Which delivery systems are suitable for enhancing this compound's solubility and bioavailability?

Several advanced drug delivery systems are well-suited for poorly soluble compounds like this compound:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state, which can significantly enhance its dissolution rate.[5]

  • Nanoparticles: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles, can improve its solubility, stability, and bioavailability.[3][6][7] These systems can also be tailored for targeted delivery.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, offering another promising approach for this compound delivery.[4]

4. Are there any known signaling pathways through which this compound exerts its effects?

Current research suggests that this compound's biological activities are mediated through specific signaling pathways:

  • Anti-diabetic effect: this compound 3-C-β-glucoside is believed to enhance glucose uptake via the insulin signaling pathway, potentially involving the PI3K/Akt pathway and the subsequent translocation of the GLUT4 glucose transporter to the cell membrane.[8][9][10][11]

  • Anti-inflammatory effect: The anti-inflammatory properties of this compound are likely attributed to its ability to inhibit the production of pro-inflammatory mediators such as interleukin-1α (IL-1α), interleukin-8 (IL-8), and nitric oxide (NO). This suggests an interaction with key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[12][13][14][15][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and characterization of this compound delivery systems.

I. Nanoparticle Formulation Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (%EE) 1. Poor solubility of this compound in the chosen lipid or polymer matrix. 2. Drug leakage during the formulation process. 3. Suboptimal drug-to-carrier ratio.1. Screen different lipids or polymers to find one with better affinity for this compound. 2. Optimize process parameters such as homogenization speed, sonication time, or evaporation rate to minimize drug loss. 3. Experiment with different drug-to-carrier ratios to find the optimal loading capacity.
Particle Aggregation 1. Insufficient stabilizer (surfactant) concentration. 2. High nanoparticle concentration. 3. Inappropriate pH or ionic strength of the dispersion medium.1. Increase the concentration of the stabilizer or try a different one. 2. Prepare a more dilute nanoparticle suspension. Sonication can also help in dispersing aggregates.[5] 3. Adjust the pH and ionic strength of the medium to ensure optimal particle repulsion (zeta potential).
Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient homogenization or sonication. 2. Inappropriate choice of lipid/polymer and/or surfactant. 3. Ostwald ripening during storage.1. Increase homogenization speed/time or sonication power/duration. 2. Select surfactants that effectively stabilize the nanoparticle surface. 3. Store the nanoparticle suspension at a lower temperature (e.g., 4°C) to minimize particle growth.
II. Solid Dispersion Formulation Issues
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Drug Dissolution from Solid Dispersion 1. Drug recrystallization within the carrier matrix. 2. Insufficient amount of hydrophilic carrier. 3. Poor wettability of the solid dispersion.1. Use a higher concentration of a polymeric carrier that can inhibit drug crystallization. 2. Increase the drug-to-carrier ratio. 3. Incorporate a surfactant into the formulation to improve wettability.
Phase Separation or Drug Expulsion During Storage 1. The amorphous drug is thermodynamically unstable and tends to revert to its crystalline form. 2. The carrier has a low glass transition temperature (Tg). 3. Moisture absorption.1. Select a polymer with a high Tg to maintain the amorphous state of the drug. 2. Store the solid dispersion in a desiccator or with a desiccant to protect it from moisture.
Low Yield of Solid Dispersion 1. Loss of material during the solvent evaporation or melting process. 2. Adhesion of the product to the walls of the preparation vessel.1. Optimize the collection method to minimize product loss. 2. For the solvent evaporation method, ensure complete precipitation of the solid dispersion before filtration.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing SLNs. The specific amounts of each component should be optimized for your particular experiment.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Weigh the desired amounts of this compound and the solid lipid. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range. The specific parameters (pressure, cycles, sonication amplitude, and time) will need to be optimized.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification (Optional): The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

Characterization of this compound-Loaded Nanoparticles

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light Scattering (ELS) for zeta potential.

  • Procedure: Dilute the nanoparticle suspension with an appropriate medium (e.g., purified water) to a suitable concentration. Analyze the sample using a Zetasizer or similar instrument.

b) Encapsulation Efficiency (%EE) and Drug Loading (%DL):

  • Technique: Indirect method using centrifugation and UV-Vis spectrophotometry or HPLC.

  • Procedure:

    • Centrifuge a known amount of the nanoparticle dispersion at high speed to separate the nanoparticles from the aqueous phase.

    • Carefully collect the supernatant, which contains the unencapsulated this compound.

    • Quantify the amount of this compound in the supernatant using a validated UV-Vis or HPLC method.

    • Calculate %EE and %DL using the following formulas:

      • %EE = [(Total amount of this compound - Amount of unencapsulated this compound) / Total amount of this compound] x 100

      • %DL = [(Total amount of this compound - Amount of unencapsulated this compound) / Total weight of nanoparticles] x 100

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Volatile organic solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in the organic solvent. Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to prevent degradation of the components.

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

Evaluation of Drug Release from Solid Dispersions
  • Technique: In vitro dissolution testing using a USP dissolution apparatus (e.g., paddle type).

  • Procedure:

    • Prepare a dissolution medium that mimics physiological conditions (e.g., phosphate buffer pH 6.8).

    • Add a known amount of the solid dispersion to the dissolution vessel.

    • At predetermined time intervals, withdraw samples from the dissolution medium and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method (UV-Vis or HPLC).

    • Plot the cumulative percentage of drug released versus time.

Quantitative Data Summary

Parameter Value/Observation Reference
Solubility of this compound 3-C-β-D-glucopyranoside ≥ 2.5 mg/mL in a system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[17]
Solubility of this compound 3-C-β-D-glucopyranoside 2.5 mg/mL (suspended solution) in a system of 10% DMSO and 90% (20% SBE-β-CD in Saline).[17]
Solubility of this compound 3-C-β-D-glucopyranoside ≥ 2.5 mg/mL in a system of 10% DMSO and 90% Corn Oil.[17]
In vitro Glucose Uptake Enhancement 153.3% of control at 0.25 µM this compound 3-C-β-glucoside.
In vitro Glucose Uptake Enhancement 154.6% of control at 2.5 µM this compound 3-C-β-glucoside.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation prep_np Nanoparticle Formulation char_size Particle Size & PDI prep_np->char_size char_zeta Zeta Potential prep_np->char_zeta char_ee Encapsulation Efficiency prep_np->char_ee char_morph Morphology (SEM/TEM) prep_np->char_morph prep_sd Solid Dispersion Formulation char_state Solid-State Analysis (DSC/XRD) prep_sd->char_state eval_release Drug Release Studies char_size->eval_release char_ee->eval_release char_state->eval_release eval_stability Stability Assessment eval_release->eval_stability antidiabetic_pathway This compound This compound PI3K PI3K This compound->PI3K Activates InsulinReceptor Insulin Receptor InsulinReceptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GSVs GLUT4 Storage Vesicles Akt->GSVs Promotes GLUT4_translocation GLUT4 Translocation GSVs->GLUT4_translocation GlucoseUptake Increased Glucose Uptake GLUT4_translocation->GlucoseUptake anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, JNK, ERK) InflammatoryStimuli->MAPK IKK IKK InflammatoryStimuli->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits AP1 AP-1 MAPK->AP1 ProInflammatoryGenes Pro-inflammatory Gene Expression (IL-1α, IL-8, iNOS) AP1->ProInflammatoryGenes Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases NFkB->ProInflammatoryGenes Activates Inflammation Inflammation ProInflammatoryGenes->Inflammation

References

Best practices for long-term storage of Iriflophenone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iriflophenone

Disclaimer: this compound, also known as (4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone, is a specialized organic compound.[1] The following best practices for long-term storage are based on the general principles for handling photosensitive aromatic ketones and related phenolic compounds. It is imperative to consult the specific product datasheet provided by the supplier for the most accurate storage information.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark environment. To minimize degradation, storage at -20°C is recommended.[2] The area should be well-ventilated and away from strong oxidizing agents.[2][3]

Q2: How should this compound be stored if it is in a solution?

A2: The stability of this compound in solution is dependent on the solvent used. For stock solutions, it is advisable to use a suitable solvent such as DMSO, ethanol, or dimethylformamide (DMF). Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower, protected from light.

Q3: What are the primary factors that can cause this compound to degrade?

A3: The main factors contributing to the degradation of this compound are exposure to light, heat, oxygen, and incompatible chemicals.[4][5][6] As an aromatic ketone with multiple hydroxyl groups, it is susceptible to photodegradation and oxidation.[7][8]

Q4: What are the visible signs of this compound degradation?

A4: Visual indicators of degradation can include a change in color (e.g., yellowing or browning), caking of the powder, or a noticeable change in solubility. However, the absence of these signs does not guarantee stability. Chemical analysis is necessary to confirm the compound's integrity.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound can vary depending on the purity of the compound and the storage conditions. When stored under the recommended conditions, solid this compound should remain stable for an extended period. For solutions, the stability is generally lower, and it is recommended to use them within a shorter timeframe. Always refer to the manufacturer's expiration date.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected experimental results or loss of bioactivity. Degradation of this compound due to improper storage.- Confirm the identity and purity of the stored this compound using an appropriate analytical method such as HPLC or LC-MS.- Prepare fresh solutions from a new or validated stock of solid this compound.- Review storage procedures to ensure compliance with recommended conditions.
Discoloration or change in the physical appearance of solid this compound. Exposure to light, oxygen, or heat.- While the material may still be usable for some applications, it is recommended to re-test its purity before use.- If purity is compromised, dispose of the material according to institutional guidelines.- Ensure future storage is in a dark, cool, and dry environment, potentially under an inert atmosphere (e.g., argon or nitrogen).
Precipitation of this compound from a solution upon thawing. Poor solubility in the chosen solvent or exceeding the solubility limit.- Gently warm the solution and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a more diluted stock solution.- Ensure the correct solvent is being used for the desired concentration.

Data Presentation: Recommended Storage Conditions

Parameter Solid Form In Solution
Temperature -20°C (recommended for long-term)-20°C or -80°C
Light Store in the dark (amber vial or opaque container)Store in the dark (amber vial or wrapped in foil)
Atmosphere Dry environment; consider inert gas for extended storageHeadspace of the vial can be flushed with inert gas
Container Tightly sealed, airtight glass vialTightly sealed glass vial with a solvent-resistant cap

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound and detect the presence of degradation products.

1. Objective: To determine the percentage purity of an this compound sample and identify any potential degradation products resulting from long-term storage.

2. Materials:

  • This compound sample (stored)

  • Reference standard of this compound (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks

  • Autosampler vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Prepare the stored this compound sample in the same manner and at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV spectrum of this compound (a DAD is useful for identifying the optimal wavelength).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

5. Data Analysis:

  • Run the reference standard and the stored sample.

  • Compare the chromatograms. The retention time of the main peak in the sample should match that of the reference standard.

  • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

  • Any additional peaks in the sample chromatogram may indicate degradation products.

Visualizations

This compound This compound Degradation Degradation Products This compound->Degradation Light Light (UV/Visible) Light->Degradation Photodegradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Photooxidation Heat Heat Heat->Degradation Accelerates Reactions Incompatibles Incompatible Chemicals (e.g., Strong Oxidizers) Incompatibles->Degradation Chemical Reaction

Caption: Factors leading to the degradation of this compound.

start Start: Stored this compound Sample prep Prepare Sample and Reference Standard start->prep hplc HPLC Analysis prep->hplc compare Compare Chromatograms: Retention Time and Peak Profile hplc->compare decision Purity Meets Specification and No Significant Degradants? compare->decision pass Pass: Suitable for Use decision->pass Yes fail Fail: Quarantine and Consider Disposal decision->fail No

Caption: Experimental workflow for stability assessment of this compound.

References

Validation & Comparative

Validating the Efficacy of Iriflophenone in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iriflophenone's performance against established alternatives in preclinical diabetic models. The data presented is based on published experimental findings, offering an objective assessment of its therapeutic potential.

Comparative Efficacy in Preclinical Diabetic Models

This compound 3-C-β-glucoside (IPG), the active form of this compound, has demonstrated significant anti-hyperglycemic effects in preclinical studies. Its efficacy in reducing blood glucose levels and enhancing glucose uptake has been compared with standard anti-diabetic agents, namely insulin and acarbose.

In Vivo: Reduction of Fasting Blood Glucose in STZ-Induced Diabetic Mice

Streptozotocin (STZ)-induced diabetic mice serve as a common preclinical model for Type 1 diabetes, characterized by hyperglycemia resulting from pancreatic β-cell destruction. In this model, IPG exhibited a potent ability to lower fasting blood glucose levels, comparable to that of insulin.

Compound Dosage Mean Reduction in Fasting Blood Glucose (%) Animal Model
This compound 3-C-β-glucoside (IPG) Not Specified46.4%[1]STZ-Induced Diabetic Mice
Insulin (Positive Control) 8 U/kg41.5%[1]STZ-Induced Diabetic Mice
Methanolic Extract (ME) of A. sinensis Not Specified40.3%[1]STZ-Induced Diabetic Mice
Acarbose 40 mg/100g dietAttenuated hyperglycemiaSTZ-Induced Diabetic Mice

Note: The study on acarbose in STZ-induced diabetic mice focused on prevention and did not provide a specific percentage reduction in established hyperglycemia, but rather noted an attenuation of the increase in plasma glucose.

In Vitro: Enhancement of Glucose Uptake in Rat Adipocytes

The ability of a compound to stimulate glucose uptake into peripheral tissues, such as fat cells, is a key indicator of its potential to manage hyperglycemia. In isolated rat adipocytes, IPG demonstrated a significant enhancement of glucose uptake, with a potency comparable to the crude methanolic extract from which it was isolated and approaching that of insulin.

Compound Concentration Enhancement of Glucose Uptake (%) In Vitro Model
This compound 3-C-β-glucoside (IPG) 0.25 µM153.3%[1]Isolated Rat Adipocytes
2.5 µM154.6%[1]Isolated Rat Adipocytes
Insulin (Positive Control) 1.5 nM183%[1]Isolated Rat Adipocytes
Methanolic Extract (ME) of A. sinensis 1 mg/L152%[1]Isolated Rat Adipocytes

Experimental Protocols

Induction of Diabetes in Mice with Streptozotocin (STZ)

This protocol outlines the procedure for inducing a diabetic state in mice, mimicking Type 1 diabetes.

Materials:

  • Streptozotocin (STZ)

  • 0.9% sterile saline or citrate buffer (pH 4.5)

  • Mice (e.g., ICR or C57BL/6J strains)

  • Glucometer and test strips

  • Insulin (for managing severe hyperglycemia if necessary)

Procedure:

  • Preparation of STZ Solution: Immediately before use, dissolve STZ in cold 0.9% sterile saline or citrate buffer to the desired concentration (e.g., for a dose of 150-200 mg/kg). STZ is light-sensitive and unstable in solution, so it should be protected from light and used promptly.

  • Animal Fasting: Fast the mice for 4-6 hours before STZ injection.

  • STZ Administration: Administer the freshly prepared STZ solution via intraperitoneal (IP) injection. A single high dose (e.g., 150-200 mg/kg) or multiple low doses (e.g., 40-50 mg/kg daily for 5 consecutive days) can be used.

  • Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood at regular intervals (e.g., 48-72 hours post-injection and then weekly). Diabetes is typically confirmed when non-fasting blood glucose levels are consistently ≥ 250-300 mg/dL.

  • Animal Care: Provide animals with easy access to food and water. Due to polyuria and polydipsia in diabetic animals, more frequent cage changes may be necessary. Monitor animal health and body weight regularly.

Isolation of Rat Adipocytes and Glucose Uptake Assay

This protocol describes the isolation of primary adipocytes from rat epididymal fat pads and the subsequent measurement of glucose uptake.

Materials:

  • Male Wistar rats

  • Krebs-Ringer bicarbonate (KRB) buffer with 1% bovine serum albumin (BSA)

  • Collagenase (Type I)

  • 2-deoxy-D-[³H]glucose or a non-radioactive glucose analog and detection kit

  • Test compounds (this compound, insulin, etc.)

  • Scintillation counter (if using radiolabeling) or plate reader

Procedure:

  • Adipocyte Isolation:

    • Euthanize rats and excise the epididymal fat pads.

    • Mince the fat pads and digest them in KRB buffer containing collagenase at 37°C with gentle shaking for 30-60 minutes.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • The mature adipocytes will float to the top. Carefully collect this layer and wash the cells with fresh KRB buffer several times.

    • Resuspend the isolated adipocytes in KRB buffer.

  • Glucose Uptake Assay:

    • Pre-incubate the isolated adipocytes with the test compounds (e.g., this compound, insulin) for a specified period (e.g., 30 minutes) at 37°C.

    • Initiate glucose uptake by adding the labeled or unlabeled glucose analog (e.g., 2-deoxy-D-glucose).

    • After a defined incubation time (e.g., 3-5 minutes), terminate the uptake by adding a stop solution (e.g., ice-cold phloretin).

    • Separate the cells from the incubation medium by centrifugation through silicone oil.

    • Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter or a compatible detection kit and plate reader.

    • Calculate the percentage enhancement of glucose uptake relative to the untreated control.

Mandatory Visualizations

Putative Signaling Pathway for this compound-Enhanced Glucose Uptake

Based on its observed effect on glucose uptake, it is hypothesized that this compound may act through a mechanism that enhances the translocation of the GLUT4 glucose transporter to the cell membrane. This is a key mechanism of insulin action. The following diagram illustrates this putative pathway.

Iriflophenone_Signaling_Pathway cluster_cell Adipocyte This compound This compound Receptor Putative Receptor This compound->Receptor Cell_Membrane PI3K PI3K Receptor->PI3K ? Akt Akt/PKB PI3K->Akt GLUT4_Translocation Translocation Akt->GLUT4_Translocation GLUT4_Vesicle GLUT4 Vesicle GLUT4_Membrane GLUT4 GLUT4_Translocation->GLUT4_Membrane Glucose_Uptake Glucose Uptake Glucose Glucose Glucose->Glucose_Uptake InVivo_Workflow Start Start: Healthy Mice Induction Induce Diabetes (STZ Injection) Start->Induction Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomize into Treatment Groups Confirmation->Grouping Diabetic Treatment Administer Treatment: - Vehicle - this compound - Comparators Grouping->Treatment Monitoring Monitor: - Blood Glucose - Body Weight - General Health Treatment->Monitoring Endpoint Endpoint Analysis: Compare Blood Glucose Reduction Monitoring->Endpoint Logical_Relationship This compound This compound Mechanism Enhanced GLUT4 Translocation (Putative) This compound->Mechanism Effect1 Increased Glucose Uptake in Adipocytes Mechanism->Effect1 Effect2 Lowered Fasting Blood Glucose Effect1->Effect2 Contributes to Outcome Anti-Hyperglycemic Effect Effect2->Outcome

References

No Evidence of Iriflophenone as a Kinase Inhibitor Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals no evidence to classify Iriflophenone or its common derivative, this compound-3-C-β-D-glucoside, as a kinase inhibitor. As a result, a direct comparison guide between this compound and other known kinase inhibitors, as requested, cannot be generated at this time.

This compound is a benzophenone derivative naturally occurring in various plant species. Extensive research has focused on its biological activities, with a significant number of studies highlighting its roles in several areas, none of which include direct kinase inhibition.

Summary of Known Biological Activities of this compound:

Current research primarily identifies this compound and its glycoside form as having the following properties:

  • Antidiabetic Effects: Studies have shown that this compound-3-C-β-D-glucoside exhibits anti-hyperglycemic activity. This is thought to be mediated through mechanisms such as the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, and enhancement of glucose uptake, potentially involving the AMPK signaling pathway. However, this does not equate to direct kinase inhibition.

  • Anti-inflammatory Properties: Research indicates that this compound possesses anti-inflammatory effects.

  • Antioxidant Activity: The compound has been reported to have antioxidant properties, which contribute to its potential health benefits.

  • Antimicrobial Effects: Several studies have documented the antimicrobial activity of this compound against various pathogens.

While one report mentioned that this compound can stimulate the proliferation of certain breast cancer cells, the underlying mechanism and its potential relation to kinase signaling pathways have not been elucidated.

The primary requirement for a comparison guide of a compound versus known kinase inhibitors is evidence of its activity as a kinase inhibitor. Despite a thorough search for kinase assays, IC50 values, or binding affinity data related to this compound and kinases, no such data was found. Therefore, a scientifically accurate and objective comparison guide cannot be constructed.

For researchers, scientists, and drug development professionals, it is crucial to rely on validated experimental data. Based on the current body of scientific evidence, this compound should not be categorized as a kinase inhibitor. Future research may uncover such properties, but as of now, its established biological profile lies in the areas of metabolic regulation, and anti-inflammatory, antioxidant, and antimicrobial activities.

A Comparative Analysis of Iriflophenone and Structurally Related Compounds in Antidiabetic and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Iriflophenone, a benzophenone derivative found in various medicinal plants, and its structurally similar compounds. The focus is on their potential as antidiabetic and anti-inflammatory agents, with supporting experimental data and detailed methodologies. This objective comparison aims to inform further research and drug development efforts in these therapeutic areas.

Executive Summary

This compound and its analogs, including Mangiferin and Genkwanin, have demonstrated significant potential in managing hyperglycemia and inflammation. The primary mechanism for their antidiabetic effect is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. Additionally, these compounds have been shown to enhance glucose uptake into cells, suggesting an insulin-mimetic activity. Their anti-inflammatory properties are attributed to the modulation of key signaling pathways, including the inhibition of pro-inflammatory cytokines and nitric oxide production. This guide presents a detailed comparison of the efficacy and mechanisms of action of these compounds.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data available for this compound and its analogs, focusing on their α-glucosidase inhibitory activity and their effects on glucose uptake.

Table 1: α-Glucosidase Inhibitory Activity of this compound and Analogs

CompoundIC50 Value (µM)Source Organism of α-glucosidaseReference
This compound 3-C-β-D-glucoside Stronger than Acarbose (specific IC50 not reported)Not specified[1][2]
Mangiferin 358.54Not specified
Genkwanin 24.0Not specified
Acarbose (Positive Control) 479.2Not specified

Note: The IC50 value for this compound 3-C-β-D-glucoside has been qualitatively described as more potent than acarbose in the cited literature, but a specific numerical value has not been provided.

Table 2: Effect of this compound and Analogs on Glucose Uptake

CompoundConcentration% Enhancement of Glucose UptakeCell LineReference
This compound 3-C-β-D-glucoside 0.25 µM153.3%Rat Adipocytes[1]
2.5 µM154.6%Rat Adipocytes[1]
Protocatechuic Acid 100 µM40%Not specified[1]
Insulin (Positive Control) 1.5 nM183%Rat Adipocytes[1]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Antidiabetic Mechanisms

The primary antidiabetic mechanisms of these compounds involve the inhibition of α-glucosidase in the intestine and the enhancement of glucose uptake in peripheral tissues.

antidiabetic_mechanisms cluster_intestinal Intestinal Lumen cluster_inhibition cluster_cellular Peripheral Tissues (e.g., Adipocytes) Carbohydrates Carbohydrates alpha-Glucosidase alpha-Glucosidase Carbohydrates->alpha-Glucosidase Digestion Glucose_absorption Glucose Absorption alpha-Glucosidase->Glucose_absorption Iriflophenone_analogs This compound & Analogs Iriflophenone_analogs->alpha-Glucosidase Inhibition GLUT4 GLUT4 Translocation Iriflophenone_analogs->GLUT4 Enhancement Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake

Caption: Antidiabetic mechanisms of this compound and its analogs.

The enhancement of glucose uptake is thought to be mediated, at least in part, by the PI3K/Akt signaling pathway, which promotes the translocation of the glucose transporter GLUT4 to the cell membrane.

glut4_translocation Insulin_this compound Insulin / this compound IR Insulin Receptor Insulin_this compound->IR PI3K PI3K IR->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles Stimulation GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: PI3K/Akt pathway leading to GLUT4 translocation.

Anti-inflammatory Mechanisms

This compound and its analogs exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of signaling pathways such as NF-κB.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NF-kB_activation NF-κB Activation TLR4->NF-kB_activation Pro-inflammatory_Mediators Pro-inflammatory Mediators (IL-1α, IL-8, NO) NF-kB_activation->Pro-inflammatory_Mediators Upregulation Iriflophenone_analogs This compound & Analogs Iriflophenone_analogs->NF-kB_activation Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the compounds discussed in this guide.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the α-glucosidase enzyme.

alpha_glucosidase_assay Step1 1. Prepare enzyme, substrate (pNPG), and test compound solutions. Step2 2. Pre-incubate enzyme with test compound. Step1->Step2 Step3 3. Add substrate to initiate the reaction. Step2->Step3 Step4 4. Incubate at 37°C. Step3->Step4 Step5 5. Stop the reaction (e.g., with Na2CO3). Step4->Step5 Step6 6. Measure absorbance of p-nitrophenol at 405 nm. Step5->Step6 Step7 7. Calculate % inhibition and IC50 value. Step6->Step7

Caption: Workflow for α-glucosidase inhibition assay.

Protocol Details:

  • Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), test compounds, positive control (Acarbose), and a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Procedure:

    • A solution of α-glucosidase is pre-incubated with various concentrations of the test compound for a specified time (e.g., 10 minutes) at 37°C.

    • The reaction is initiated by adding the substrate, pNPG.

    • The mixture is incubated for a further period (e.g., 20 minutes) at 37°C.

    • The reaction is terminated by adding a stop solution, such as sodium carbonate.

    • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

In Vitro Glucose Uptake Assay in Adipocytes

This assay measures the ability of a compound to stimulate glucose uptake into fat cells.

glucose_uptake_assay Step1 1. Isolate adipocytes from epididymal fat pads. Step2 2. Incubate adipocytes with test compound or insulin. Step1->Step2 Step3 3. Add radiolabeled glucose (e.g., 2-deoxy-D-[14C]glucose). Step2->Step3 Step4 4. Incubate to allow uptake. Step3->Step4 Step5 5. Terminate uptake (e.g., with cytochalasin B). Step4->Step5 Step6 6. Wash cells and measure intracellular radioactivity. Step5->Step6 Step7 7. Calculate glucose uptake enhancement. Step6->Step7

Caption: Workflow for glucose uptake assay in adipocytes.

Protocol Details:

  • Cell Preparation: Adipocytes are isolated from the epididymal fat pads of rats.

  • Procedure:

    • The isolated adipocytes are incubated with different concentrations of the test compound or a positive control like insulin.

    • A radiolabeled glucose analog, such as 2-deoxy-D-[14C]glucose, is added to the cell suspension.

    • After a defined incubation period, the glucose uptake is stopped by adding an inhibitor like cytochalasin B.

    • The cells are then washed to remove extracellular radiolabeled glucose, and the intracellular radioactivity is measured using a scintillation counter.

    • The enhancement of glucose uptake is calculated relative to a control group without any stimulating compound.

In Vivo Streptozotocin (STZ)-Induced Diabetic Animal Model

This animal model is widely used to study the antidiabetic effects of compounds in a living organism.

Protocol Details:

  • Induction of Diabetes: Diabetes is induced in rodents (rats or mice) by intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to the insulin-producing β-cells of the pancreas.

  • Treatment: After the successful induction of diabetes (confirmed by measuring blood glucose levels), the animals are treated with the test compound, a vehicle control, or a positive control (e.g., insulin) for a specific duration.

  • Monitoring: Blood glucose levels are monitored regularly throughout the treatment period. Other parameters such as body weight, food and water intake, and lipid profiles may also be assessed.

  • Outcome: The effectiveness of the test compound is evaluated by its ability to lower blood glucose levels and improve other diabetic complications compared to the control groups.

Conclusion

This compound and its structurally related compounds, particularly Mangiferin and Genkwanin, present a promising class of natural products for the development of novel antidiabetic and anti-inflammatory therapies. Their multifaceted mechanisms of action, including α-glucosidase inhibition, enhancement of glucose uptake, and modulation of inflammatory pathways, make them attractive candidates for further investigation. While the available data is encouraging, further studies are required to establish a more precise quantitative comparison of their potencies, elucidate the detailed molecular mechanisms, and evaluate their safety and efficacy in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of these valuable natural compounds.

References

Iriflophenone: A Preclinical Head-to-Head Comparison with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

Iriflophenone, a benzophenone derivative found in several plant species, has garnered scientific interest for its potential therapeutic applications. Preclinical studies have highlighted its antidiabetic, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of this compound with current standard-of-care drugs in these therapeutic areas, based on available experimental data. It is important to note that this compound is an investigational compound and has not been evaluated in human clinical trials. Therefore, this comparison juxtaposes preclinical findings for this compound with the established clinical data of standard-of-care treatments.

Antidiabetic Properties: this compound vs. Standard of Care

This compound has demonstrated notable antidiabetic effects in preclinical models, primarily through mechanisms of α-glucosidase inhibition and enhancement of glucose uptake.

Comparative Efficacy Data
Compound/DrugMechanism of ActionKey Preclinical FindingsStandard of Care Comparison
This compound-3-C-β-D-glucoside α-glucosidase inhibition; Enhanced glucose uptakeShowed stronger α-glucosidase inhibition than acarbose[1]. Lowered fasting blood glucose in diabetic mice by 46.4%, comparable to insulin (41.5% reduction)[2][3][4]. Enhanced glucose uptake into rat adipocytes by 153%, similar to the methanolic extract (152%) and comparable to insulin (183%)[2][3][4].Acarbose is a clinically used α-glucosidase inhibitor. Insulin is a cornerstone treatment for type 1 and advanced type 2 diabetes. Metformin , the first-line oral medication for type 2 diabetes, primarily reduces hepatic glucose production.
Experimental Protocols

In Vivo Study: Lowering Fasting Blood Glucose in Streptozotocin (STZ)-Induced Diabetic Mice [2][3][4]

  • Animal Model: Male ICR mice.

  • Induction of Diabetes: Intraperitoneal injection of streptozotocin (STZ).

  • Treatment Groups:

    • Control (distilled water)

    • This compound-3-C-β-D-glucoside (IPG)

    • Insulin (positive control)

    • Methanolic extract (ME) of Aquilaria sinensis

  • Outcome Measure: Fasting blood glucose levels were measured at baseline and after treatment.

In Vitro Study: Glucose Uptake into Rat Adipocytes [2][3][4]

  • Cell Model: Adipocytes isolated from male Wistar rats.

  • Treatment: Cells were incubated with varying concentrations of this compound-3-C-β-D-glucoside (IPG), insulin (positive control), or methanolic extract (ME).

  • Outcome Measure: Glucose uptake was quantified to assess the effect of the compounds on glucose transport into the cells.

Signaling Pathway: Glucose Uptake Enhancement

G cluster_membrane Cell Membrane cluster_intracellular Intracellular GLUT4 GLUT4 Glucose Influx Glucose Influx GLUT4->Glucose Influx This compound This compound Adiponectins Adiponectins This compound->Adiponectins ? PPARγ PPARγ This compound->PPARγ ? Insulin Insulin Signaling_Cascade Signaling Cascade Insulin->Signaling_Cascade Adiponectins->Signaling_Cascade PPARγ->Adiponectins GLUT4_Vesicle GLUT4 Vesicle Signaling_Cascade->GLUT4_Vesicle Translocation GLUT4_Vesicle->GLUT4 Fusion

Caption: Proposed mechanism of enhanced glucose uptake by this compound.

Antimicrobial Activity: this compound vs. Standard of Care

This compound has shown promising antibacterial activity against several clinically relevant pathogens.

Comparative Efficacy Data
Compound/DrugTarget OrganismsMinimum Inhibitory Concentration (MIC) (µg/mL)Standard of Care Comparison
This compound-3-C-β-D-glucoside Klebsiella pneumoniae31.1 ± 7.2[5][6][7]Cefixime (a third-generation cephalosporin) showed a MIC of 62.5 ± 7.2 µg/mL against Bacillus subtilis in the same study[5]. Standard treatments for K. pneumoniae also include fluoroquinolones and carbapenems, depending on resistance patterns[8][9].
Staphylococcus aureus62.5 ± 7.2[5][6][7]Standard treatments for S. aureus infections include penicillins, cephalosporins, and vancomycin for MRSA strains[10][11].
Escherichia coli62.5 ± 7.2[5][6][7]Treatment for E. coli infections varies by syndrome and can include fluoroquinolones and cephalosporins. Supportive care is crucial for certain strains[12][13][14].
Experimental Protocol

Antibacterial Potential Assessment using Agar-Well Diffusion Method [5][6][7]

  • Bacterial Strains: Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli, and others.

  • Method:

    • Bacterial cultures were uniformly spread on agar plates.

    • Wells were created in the agar.

    • Different concentrations of this compound-3-C-β-D-glucoside and the standard antibiotic (Cefixime) were added to the wells.

    • The plates were incubated, and the zones of inhibition around the wells were measured to determine the minimum inhibitory concentration (MIC).

Experimental Workflow: Antimicrobial Susceptibility Testing

G start Start prepare_plates Prepare Agar Plates with Bacterial Lawn start->prepare_plates create_wells Create Wells in Agar prepare_plates->create_wells add_compounds Add this compound & Cefixime to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic end End determine_mic->end

Caption: Workflow for determining the antimicrobial activity of this compound.

Anti-inflammatory Properties: this compound vs. Standard of Care

Preclinical evidence suggests that this compound possesses anti-inflammatory effects through the inhibition of key inflammatory mediators.

Comparative Efficacy Data
Compound/DrugMechanism of ActionKey Preclinical FindingsStandard of Care Comparison
This compound-3-C-β-D-glucoside Inhibition of pro-inflammatory cytokines and mediatorsAqueous extract of A. crassna (containing this compound) showed strong inhibition of IL-1α and IL-8. The 70% ethanolic extract inhibited IL-1α and nitric oxide (NO)[1][15].NSAIDs (e.g., ibuprofen, naproxen) and corticosteroids (e.g., prednisone) are widely used to treat inflammation by inhibiting cyclooxygenase (COX) enzymes and suppressing the immune response, respectively[16][17].
Experimental Protocol

Assessment of Anti-inflammatory Activity Detailed protocols for the specific experiments demonstrating IL-1α, IL-8, and NO inhibition by this compound extracts were not available in the searched literature. However, a general workflow for such an assay is described below.

Logical Relationship: Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_intervention cluster_outcome Outcome Stimulus e.g., Pathogen, Injury Immune_Cells Immune Cells (e.g., Macrophages) Stimulus->Immune_Cells Pro_inflammatory_Mediators Production of IL-1α, IL-8, NO Immune_Cells->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation This compound This compound This compound->Pro_inflammatory_Mediators Inhibition

Caption: this compound's proposed mechanism of anti-inflammatory action.

Conclusion

References

Reproducibility of Iriflophenone Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iriflophenone and its glycosidic derivatives are benzophenone compounds found in a variety of plant species, exhibiting a range of promising biological activities. This guide provides a comparative analysis of the experimental data available for this compound 3-C-β-D-glucoside (I3CβDGP), a prominent derivative, alongside established alternative compounds in the fields of antidiabetic, antimicrobial, anti-inflammatory, and antioxidant research. The objective is to offer a clear, data-driven overview to support the reproducibility of experimental findings and inform future research directions.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for the biological activities of this compound 3-C-β-D-glucoside and its respective comparative compounds.

Table 1: Antidiabetic Activity - α-Glucosidase Inhibition

While direct IC50 values for this compound 3-C-β-D-glucoside's α-glucosidase inhibition are not consistently reported, studies have indicated its inhibitory activity is stronger than that of Acarbose, a standard α-glucosidase inhibitor.[1] Other benzophenone derivatives have shown potent inhibition.

CompoundTarget EnzymeIC50 ValueReference CompoundIC50 Value
This compound 3-C-β-D-glucosideα-GlucosidaseStronger than Acarbose[1]Acarbose11 nM[2]
Schomburgkianone I (Benzoylphloroglucinol)α-Glucosidase21.2 µM[3]Acarbose332 µM[3]
Guttiferone K (Benzoylphloroglucinol)α-Glucosidase34.8 µM[3]Acarbose332 µM[3]
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

This compound 3-C-β-D-glucoside has demonstrated significant antibacterial activity against various pathogenic strains.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound 3-C-β-D-glucosideKlebsiella pneumoniae31.1 ± 7.2[4]Ciprofloxacin≤0.25 (Susceptible)[5]
This compound 3-C-β-D-glucosideStaphylococcus aureus62.5 ± 7.2[4]Ciprofloxacin12.5 µM (for MRSA)[1]
This compound 3-C-β-D-glucosideEscherichia coli62.5 ± 7.2[4]Ciprofloxacin0.016 µM[1]
This compound 3-C-β-D-glucosideBacillus subtilis125 ± 7.2[4]Cefixime62.5 ± 7.2[4]
Table 3: Anti-inflammatory Activity
CompoundTargetActivity/IC50 ValueReference CompoundTargetIC50 Value
This compound 3-C-β-D-glucosideIL-1α, IL-8, NOStrong Inhibition[6]IndomethacinCOX-118 nM[3]
2′-hydroxy-4′-benzoylphenyl-β-D-glucopyranosideCOX-2Selective Inhibition[7]IndomethacinCOX-226 nM[3]
Table 4: Antioxidant Activity - Radical Scavenging

This compound 3-C-β-D-glucoside has been shown to scavenge ABTS and peroxyl radicals.

CompoundAssayTrolox Equivalent Antioxidant Capacity (TEAC)Reference CompoundAssayIC50 (µg/mL)
This compound 3-C-β-D-glucosideABTS1.04[8]TroloxABTS2.926 ± 0.029[9]
This compound 3-C-β-D-glucosideORAC (Peroxyl Radical)3.61[8]TroloxDPPH3.765 ± 0.083[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of protocols for the key assays mentioned.

α-Glucosidase Inhibition Assay

This assay evaluates the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (this compound 3-C-β-D-glucoside or alternative) is pre-incubated with the α-glucosidase solution for a specific period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The pNPG solution is added to the enzyme-inhibitor mixture to start the reaction.

  • Measurement: The reaction is allowed to proceed for a defined time (e.g., 20 minutes) at 37°C. The reaction is then stopped by adding a solution of sodium carbonate.

  • Data Analysis: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is typically used as a positive control.

Antimicrobial Susceptibility Test (Agar Well Diffusion Method for MIC)

This method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.

  • Culture Preparation: A standardized inoculum of the test bacterium is prepared and uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Compound: Different concentrations of the test compound (this compound 3-C-β-D-glucoside or alternative) are added to the wells. A known antibiotic (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The diameter of the zone of inhibition around each well is measured. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (Cytokine Inhibition)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

  • Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured under standard conditions.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like IL-1α and IL-8.

  • Treatment: The stimulated cells are treated with various concentrations of the test compound (this compound 3-C-β-D-glucoside or alternative). A known anti-inflammatory drug (e.g., Indomethacin) can be used as a positive control.

  • Incubation: The cells are incubated for a specific period to allow for cytokine production.

  • Cytokine Measurement: The concentration of the target cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of cytokine inhibition is calculated, and the IC50 value is determined.

Antioxidant Assay (ABTS Radical Scavenging)

This assay assesses the capacity of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • ABTS Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Scavenging Reaction: Various concentrations of the test compound (this compound 3-C-β-D-glucoside or alternative) are added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance is measured spectrophotometrically after a set incubation time.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and a comparative logical relationship for this compound.

Iriflophenone_Signaling_Pathway cluster_antidiabetic Antidiabetic Activity cluster_antiinflammatory Anti-inflammatory Activity This compound This compound 3-C-β-D-glucoside Alpha_Glucosidase α-Glucosidase This compound->Alpha_Glucosidase Inhibits Carbohydrate_Digestion Carbohydrate Digestion Alpha_Glucosidase->Carbohydrate_Digestion Catalyzes Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption Inflammatory_Stimuli Inflammatory Stimuli Cell Immune Cell Inflammatory_Stimuli->Cell Cytokines Pro-inflammatory Cytokines (IL-1α, IL-8) Cell->Cytokines Produces Iriflophenone2 This compound 3-C-β-D-glucoside Iriflophenone2->Cytokines Inhibits Production

Caption: Signaling pathways for antidiabetic and anti-inflammatory activities of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Compound Isolation/ Synthesis B Preparation of Test Solutions A->B C Antidiabetic Assay (α-Glucosidase) B->C D Antimicrobial Assay (MIC Determination) B->D E Anti-inflammatory Assay (Cytokine Inhibition) B->E F Antioxidant Assay (ABTS Scavenging) B->F G Spectrophotometric/ Visual Reading C->G D->G E->G F->G H Calculation of IC50/MIC/TEAC G->H I Comparison with Reference Compounds H->I Logical_Comparison cluster_alternatives Alternative Compounds This compound This compound 3-C-β-D-glucoside Acarbose Acarbose (Antidiabetic) This compound->Acarbose Potentially Stronger α-Glucosidase Inhibitor Ciprofloxacin Ciprofloxacin (Antimicrobial) This compound->Ciprofloxacin Comparable MIC against some strains Indomethacin Indomethacin (Anti-inflammatory) This compound->Indomethacin Different Mechanism (Cytokine vs. COX) Trolox Trolox (Antioxidant) This compound->Trolox Demonstrated Radical Scavenging Activity

References

Cross-Validation of Iriflophenone's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Iriflophenone, focusing on its validated activities as an α-glucosidase inhibitor and its potential as an anti-inflammatory agent. The information is intended to support research and development efforts in the fields of diabetology and inflammation.

Executive Summary

This compound, particularly in its glycosidic form, this compound 3-C-β-D-glucoside (IP3G), has emerged as a compound of significant interest due to its potent biological activities. Experimental evidence robustly supports its role as a powerful inhibitor of α-glucosidase, an enzyme critical in carbohydrate digestion and blood glucose regulation. Multiple studies indicate that the inhibitory effect of IP3G on α-glucosidase surpasses that of acarbose, a widely used anti-diabetic drug.[1][2][3] While the anti-inflammatory properties of this compound have also been reported, including the inhibition of key pro-inflammatory mediators, quantitative binding affinity data for specific inflammatory targets remains an area for further investigation. This guide presents available data, detailed experimental protocols for assessing its activity, and relevant signaling pathways to provide a comprehensive resource for researchers.

Data Presentation: Comparative Binding Affinities

While a specific IC50 value for this compound 3-C-β-D-glucoside's α-glucosidase inhibitory activity is not explicitly available in the reviewed literature, multiple sources confirm its superior potency compared to the standard drug, acarbose.[1][2][3] For comparative purposes, the following table summarizes the IC50 values of various natural compounds against α-glucosidase.

Table 1: Comparative IC50 Values of α-Glucosidase Inhibitors

CompoundIC50 (µM)Source
This compound 3-C-β-D-glucoside Potency > Acarbose [1][2][3]
Acarbose (Positive Control)Variable (reported ranges are wide)[4][5]
LuteolinStronger than acarbose[6]
Chlorogenic AcidStronger than acarbose
OleuropeinStronger than acarbose
PiperineStronger than acarbose
Quercetin29.47 ± 3.36[7]
Ellagic Acid87.3
3-O-methylellagic acid65.1
3,3′-O-dimethylellagic acid73.03

Note: The IC50 values for acarbose can vary significantly depending on the experimental conditions.

Regarding its anti-inflammatory activity, studies have shown that extracts containing this compound 3-C-β-D-glucoside can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and Interleukin-8 (IL-8).[1][3] However, specific IC50 values for these effects or for direct binding to inflammatory targets like Cyclooxygenase-2 (COX-2) are not yet available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the cross-validation of this compound's binding affinities.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well microplate, add the test compound at various concentrations.

  • Add the α-glucosidase solution to each well containing the test compound and incubate.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anti-Inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) to induce NO production

  • Griess reagent

  • Test compound (this compound)

  • Cell culture medium and supplements

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

This assay quantifies the levels of specific pro-inflammatory cytokines (e.g., IL-1α, IL-8) in cell culture supernatants.

Materials:

  • Cell line capable of producing the cytokine of interest (e.g., macrophages, endothelial cells)

  • Stimulant to induce cytokine production (e.g., LPS)

  • Test compound (this compound)

  • Commercially available ELISA kit for the specific cytokine

  • Microplate reader

Procedure:

  • Culture the cells and treat them with the test compound and stimulant as described in the NO inhibition assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

  • Measure the absorbance at the appropriate wavelength.

  • A standard curve is generated using known concentrations of the cytokine to determine the concentration in the samples.

  • The percentage of cytokine inhibition is calculated, and the IC50 value can be determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound's activity.

alpha_glucosidase_inhibition_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme α-Glucosidase Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate pNPG Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor This compound/Control Solutions Inhibitor->Mix Incubate1 Incubate Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop Stop Reaction Incubate2->Stop Measure Measure Absorbance (405 nm) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50 anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines (IL-1α, IL-8) NFkB->Cytokines Induces NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->NFkB Inhibits (potential) This compound->iNOS Inhibits (potential) This compound->COX2 Inhibits (potential) This compound->Cytokines Inhibits (reported) NO->Inflammation PGs->Inflammation

References

Navigating the Bioactive Landscape of Iriflophenone Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iriflophenone and its derivatives, particularly naturally occurring glucosides, have garnered attention for their diverse pharmacological activities. This guide provides a comparative overview of the known biological effects of these compounds, with a focus on their potential therapeutic applications. While comprehensive safety and toxicology data for a wide range of this compound derivatives remain limited in publicly available literature, this document summarizes the existing preclinical findings for naturally derived this compound glucosides. Additionally, it offers a broader context on the safety assessment of the parent chemical class, benzophenones, as evaluated for other applications.

Pharmacological Activities of Naturally Occurring this compound Glucosides

This compound derivatives, primarily this compound-3-C-β-D-glucoside and its variations, have been isolated from various plant sources and investigated for their biological properties. The primary activities identified in preclinical studies are summarized below.

DerivativePharmacological ActivityKey FindingsSource Organism(s)
This compound-3-C-β-D-glucoside Anti-inflammatory Demonstrated inhibition of pro-inflammatory cytokines IL-1α and IL-8, as well as nitric oxide (NO).[1][2]Aquilaria crassna, Dryopteris ramosa[1][2]
Antidiabetic Exhibited α-glucosidase inhibition activity, stronger than the positive control, acarbose.[1][3] Also shown to lower fasting blood glucose levels in vivo and enhance glucose uptake in adipocytes.[3][4]Aquilaria sinensis[1][3]
Antioxidant Showed ability to scavenge ABTS and peroxyl radicals, though no activity against DPPH radicals was observed.[1][2]Cyclopia genistoides[5]
Antimicrobial Displayed antibacterial potential against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli.[1][6][7]Dryopteris ramosa[1][6]
This compound 3,5-C-β-diglucopyranoside Antidiabetic Exhibited α-glucosidase inhibition activity.[3]Aquilaria sinensis[3]
This compound 2-O-α-L-rhamnopyranoside Antidiabetic Showed α-glucosidase inhibition activity.[3]Aquilaria sinensis[3]

General Safety Context: The Benzophenone Class

While specific toxicological studies on this compound derivatives are not widely available, the broader class of benzophenones has undergone safety assessments, particularly for their use in cosmetics. It is crucial to note that these assessments are primarily for topical application and for different derivatives than the naturally occurring glucosides mentioned above.

The Expert Panel for Cosmetic Ingredient Safety has reviewed several benzophenone derivatives (Benzophenone-1, -2, -3, -4, -5, -6, -8, -9, -10, -11, and -12) and concluded that they are safe for use in cosmetics within the current practices of use and concentration.[8][9][10] Some benzophenone derivatives, such as benzophenone and ketoprofen, have been shown to have phototoxic potential, generating reactive oxygen species upon exposure to sunlight.[11] The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[12][13] The European Food Safety Authority (EFSA) established a tolerable daily intake (TDI) for benzophenone of 0.03 mg/kg body weight per day, considering non-neoplastic kidney effects in male rats as the critical endpoint.[14][15]

Experimental Methodologies

Detailed experimental protocols for the toxicological assessment of this compound derivatives are not available in the reviewed literature. However, to provide insight into the methods used to determine their pharmacological activities, a representative protocol for the α-glucosidase inhibition assay is presented below.

α-Glucosidase Inhibition Assay Protocol

This protocol is a generalized representation based on common methodologies for assessing α-glucosidase inhibition.

Objective: To determine the in vitro inhibitory effect of this compound derivatives on the activity of α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Prepare a stock solution of the test compound and acarbose in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the test compound.

  • The IC₅₀ value (the concentration of the inhibitor that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitor Inhibitory Action Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates NO_Synthase iNOS NFkB_Pathway->NO_Synthase Induces Cytokines Pro-inflammatory Cytokines (IL-1α, IL-8) NFkB_Pathway->Cytokines Induces NO Nitric Oxide (NO) NO_Synthase->NO Produces Inflammation Inflammation Cytokines->Inflammation NO->Inflammation This compound This compound Glucoside This compound->NFkB_Pathway Inhibits This compound->NO_Synthase Inhibits

Caption: Postulated anti-inflammatory signaling pathway of this compound glucosides.

experimental_workflow Start Start: α-Glucosidase Inhibition Assay Preparation Prepare Reagents: - α-glucosidase enzyme - pNPG substrate - Test compounds - Acarbose (control) Start->Preparation Incubation1 Pre-incubation: Mix buffer, test compound, and enzyme in 96-well plate. Incubate at 37°C. Preparation->Incubation1 Reaction Initiate Reaction: Add pNPG substrate. Incubate at 37°C. Incubation1->Reaction Termination Stop Reaction: Add Na₂CO₃ solution. Reaction->Termination Measurement Measure Absorbance at 405 nm. Termination->Measurement Calculation Calculate % Inhibition and IC₅₀ value. Measurement->Calculation End End: Determine Inhibitory Potency Calculation->End

Caption: Experimental workflow for the α-glucosidase inhibition assay.

References

Independent Verification of Iriflophenone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of Iriflophenone, specifically this compound 3-C-β-D-glucoside (IPG), against other established alternatives. The information is supported by experimental data to offer a clear perspective on its potential applications in research and drug development.

Anti-Diabetic Activity

This compound demonstrates notable anti-diabetic effects through two primary mechanisms: inhibition of the α-glucosidase enzyme and enhancement of glucose uptake in adipocytes.

α-Glucosidase Inhibition

This compound has been shown to be a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme delays glucose absorption and helps in managing postprandial hyperglycemia. In comparative studies, plant extracts containing this compound 3-C-β-D glucoside have demonstrated stronger α-glucosidase inhibition activity than acarbose, a commonly prescribed α-glucosidase inhibitor[1][2].

Table 1: Comparison of α-Glucosidase Inhibitory Activity

CompoundIC50 Value
This compound 3-C-β-D glucosideData indicates stronger inhibition than acarbose, specific IC50 values require further direct comparative studies.
Acarbose (Positive Control)Reported IC50 values vary widely depending on the assay conditions (e.g., 0.021 µg/mL to 1998.79 µM)[3][4].

A typical protocol for assessing α-glucosidase inhibition involves the following steps:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (this compound) and a positive control (Acarbose) are pre-incubated with the α-glucosidase enzyme solution for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.

  • Absorbance Measurement: The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C, and then stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction containing no inhibitor. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined.

Enhancement of Glucose Uptake

This compound has been observed to significantly enhance glucose uptake in adipocytes, suggesting an insulin-mimicking effect. This is a crucial mechanism for improving glucose homeostasis in diabetic conditions. Studies have shown that this compound 3-C-β-D glucoside enhances glucose uptake to a degree comparable to insulin[1][5].

Table 2: Comparison of Glucose Uptake Enhancement in Adipocytes

CompoundConcentrationGlucose Uptake Enhancement (%)
This compound 3-C-β-D glucoside (IPG)0.25 µM153.3%[1]
2.5 µM154.6%[1]
Insulin (Positive Control)1.5 nM183%[1]
Mangiferin1 mM~200% (compared to untreated control)[6]
Protocatechuic Acid100 µM~40% increase[1]

The following protocol outlines the steps to measure glucose uptake in differentiated 3T3-L1 adipocytes:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail containing IBMX, dexamethasone, and insulin[7].

  • Treatment: Differentiated adipocytes are treated with varying concentrations of this compound, a positive control (insulin), and other comparator compounds (e.g., Mangiferin, Protocatechuic Acid) for a specified duration.

  • Glucose Uptake Measurement: Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-NBDG, or a radiolabeled analog like [3H]-2-deoxy-D-glucose[8][9].

  • Quantification: The amount of internalized glucose analog is quantified using a fluorescence plate reader or a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of glucose uptake relative to untreated control cells.

The insulin-stimulated glucose uptake in adipocytes is primarily mediated by the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This process is regulated by the PI3K/Akt signaling pathway. While the direct effect of this compound on this pathway is still under investigation, its insulin-mimicking activity suggests a potential interaction. Comparator compounds like Protocatechuic Acid have been shown to upregulate PPARγ activity, which in turn increases GLUT4 expression and translocation[10].

cluster_Insulin_Pathway Insulin Signaling cluster_IPG_Pathway This compound (IPG) Potential Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulates GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake IPG This compound (IPG) PPARg PPARγ IPG->PPARg Activates? GLUT4_expression GLUT4 Expression PPARg->GLUT4_expression Increases GLUT4_expression->GLUT4_vesicle cluster_Inflammatory_Pathway Inflammatory Signaling Cascade cluster_IPG_Inhibition This compound Inhibition Stimulus Inflammatory Stimulus IL1_IL8 IL-1α / IL-8 Production Stimulus->IL1_IL8 Receptor IL-1R / CXCR1/2 IL1_IL8->Receptor Binds Signaling_Cascade Signaling Cascade (MyD88, TRAF6, etc.) Receptor->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces IPG This compound (IPG) IPG->IL1_IL8 Inhibits cluster_Workflow ABTS Assay Workflow start Start prepare_abts Prepare ABTS•+ (blue-green) start->prepare_abts add_sample Add this compound or Trolox prepare_abts->add_sample measure_abs Measure Absorbance (734 nm) add_sample->measure_abs calculate Calculate % Scavenging and TEAC measure_abs->calculate end End calculate->end

References

Statistical Validation of Iriflophenone Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative found in a variety of medicinal plants, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an antidiabetic, anti-inflammatory, antioxidant, and antimicrobial agent. This guide provides a comprehensive comparison of this compound's performance against established alternatives, supported by available experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of the current research landscape surrounding this promising compound.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies on this compound and its comparators across its primary therapeutic applications.

Antidiabetic Activity

This compound has shown notable effects on glucose metabolism, positioning it as a potential candidate for diabetes management.

Parameter This compound (IPG) Insulin Metformin Acarbose
Reduction in Fasting Blood Glucose 46.4% reduction in STZ-induced diabetic mice[1]41.5% reduction in STZ-induced diabetic mice[1]Varies by dose and patient populationPrimarily affects postprandial glucose
Enhancement of Glucose Uptake 153% enhancement in rat adipocytes (at 0.25 µM)[1]183% enhancement in rat adipocytes (at 1.5 nM)[1]Enhances insulin sensitivity in peripheral tissuesNo direct effect on glucose uptake
α-Glucosidase Inhibition Stronger inhibition than acarbose[2][3]Not applicableNot applicablePositive control for α-glucosidase inhibition[2][3]
Antimicrobial Activity

This compound has demonstrated significant antibacterial properties against several pathogenic strains.

Bacterial Strain This compound (MIC in µg/mL) Cefixime (MIC in µg/mL) Standard Treatment Options
Klebsiella pneumoniae31.1 ± 7.2[4][5]Not ReportedCephalosporins, fluoroquinolones, carbapenems
Staphylococcus aureus62.5 ± 7.2[4][5]Not ReportedPenicillins, cephalosporins, vancomycin
Escherichia coli62.5 ± 7.2[4][5]Not ReportedFluoroquinolones, cephalosporins, trimethoprim-sulfamethoxazole
Bacillus subtilis125 ± 7.2[4]62.5 ± 7.2[4]Penicillins, clindamycin
Anti-inflammatory and Antioxidant Activity
Activity This compound's Reported Effect Standard Comparators (Mechanism of Action)
Anti-inflammatory Strong inhibition of IL-1α and IL-8; Inhibition of nitric oxide (NO)[2][3]NSAIDs (e.g., Ibuprofen): Inhibit COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.
Antioxidant Scavenges ABTS and peroxyl radicals; no activity against DPPH radicals[2][3]Trolox (water-soluble Vitamin E analog): Standard for antioxidant capacity assays (e.g., ORAC).

Experimental Protocols

In Vivo Model of Diabetes
  • Animal Model: Streptozotocin (STZ)-induced diabetic mice.

  • Induction of Diabetes: Intraperitoneal injection of STZ to damage pancreatic β-cells.

  • Treatment: Oral administration of this compound, insulin (positive control), or vehicle.

  • Primary Endpoint: Measurement of fasting blood glucose levels.

  • Secondary Endpoint: Monitoring of body weight changes.

In Vitro Glucose Uptake Assay
  • Cell Model: Isolated rat adipocytes.

  • Method: Adipocytes are incubated with varying concentrations of this compound, insulin (positive control), or a control vehicle.

  • Tracer: Radiolabeled 2-deoxy-D-glucose is added to the cells.

  • Measurement: The amount of radioactivity inside the cells is measured to quantify glucose uptake.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay
  • Method: Agar-well diffusion method.

  • Procedure: A standardized suspension of the target bacteria is spread on an agar plate. Wells are created in the agar and filled with different concentrations of this compound or a control antibiotic (e.g., Cefixime).

  • Measurement: The plates are incubated, and the diameter of the zone of inhibition around each well is measured. The MIC is determined as the lowest concentration that inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

While direct evidence for this compound's modulation of specific signaling pathways is still under investigation, its known anti-inflammatory and antidiabetic effects suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate these pathways and a general workflow for isolating and testing natural products like this compound.

Anti_Inflammatory_Signaling_Pathway cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Translocation & Transcription Stimuli LPS TLR4 TLR4 Stimuli->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor Phosphorylates Iriflophenone_Target Potential Target: This compound Inhibition? IKK->Iriflophenone_Target NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to NF_kB->Iriflophenone_Target Gene_Expression Pro-inflammatory Gene Expression (IL-1α, IL-8, iNOS) Nucleus->Gene_Expression Initiates

Caption: Hypothetical Anti-Inflammatory Signaling Pathway and Potential this compound Intervention.

Antidiabetic_Signaling_Pathway cluster_0 Insulin Signaling cluster_1 Intracellular Cascade cluster_2 Glucose Uptake Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes Translocation of Iriflophenone_Action Potential Action: This compound Enhancement? Akt->Iriflophenone_Action Cell_Membrane Cell Membrane GLUT4_Vesicles->Cell_Membrane Fuses with Glucose_Uptake Glucose Uptake Cell_Membrane->Glucose_Uptake

Caption: Insulin Signaling Pathway for Glucose Uptake and Potential Enhancement by this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Dryopteris ramosa) Extraction Extraction (e.g., Aqueous Fractionation) Plant_Material->Extraction Isolation Isolation of this compound (Chromatography) Extraction->Isolation Identification Structural Elucidation (Spectroscopy) Isolation->Identification Bioassays Biological Assays Identification->Bioassays Antidiabetic Antidiabetic Assays (In vivo & In vitro) Bioassays->Antidiabetic Antimicrobial Antimicrobial Assays (MIC Determination) Bioassays->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Cytokine & NO Inhibition) Bioassays->Anti_inflammatory Antioxidant Antioxidant Assays (Radical Scavenging) Bioassays->Antioxidant Data_Analysis Data Analysis and Statistical Validation Antidiabetic->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Iriflophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical component of laboratory safety is the correct disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Iriflophenone, a natural xanthone used in research. Adherence to these guidelines will help maintain a safe workspace and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (solid, solution, or as waste).

PPE ComponentSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionA lab coat and closed-toe shoes.

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

Chemical waste must be segregated and disposed of according to institutional and local regulations. Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

1. Solid this compound Waste:

  • Collection: Place pure this compound powder and any materials heavily contaminated with solid this compound (e.g., weighing boats, contaminated filter paper) into a designated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

2. Liquid this compound Waste (Solutions):

  • Collection: Collect all aqueous and organic solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless instructed to do so by your EHS office.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration.

  • Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area.

3. Contaminated Labware and PPE:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can typically be washed and reused. If disposal is necessary, it should be placed in a designated broken glass container.

  • Consumables: Lightly contaminated items such as gloves, paper towels, and pipette tips should be collected in a designated solid waste container lined with a plastic bag. This container should also be labeled as hazardous waste.

4. Decontamination of Work Surfaces:

  • Wipe down any surfaces that may have come into contact with this compound with a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.

Experimental Protocol for Waste Neutralization (Hypothetical)

While specific neutralization protocols for this compound are not established, a general approach for phenolic compounds might involve oxidation. This should only be performed by trained personnel under the direct guidance of your institution's EHS office, as the reaction itself can be hazardous. A hypothetical protocol could involve:

  • Preparation: In a chemical fume hood, prepare a dilute solution of the this compound waste.

  • Oxidation: Slowly add an oxidizing agent (e.g., a solution of sodium hypochlorite) while monitoring the reaction.

  • Quenching: After the reaction is complete, quench any remaining oxidizing agent.

  • pH Adjustment: Neutralize the resulting solution to a pH between 6 and 8.

  • Disposal: Dispose of the neutralized solution as instructed by your EHS office.

It is critical to consult with your EHS department before attempting any chemical neutralization of hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Contaminated_Items Contaminated Labware & PPE Contaminated_Items->Solid_Container Sharps_Container Sharps Container Contaminated_Items->Sharps_Container if sharp SAA Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS EHS Waste Pickup SAA->EHS

Caption: this compound Waste Disposal Workflow.

By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any questions or clarification.

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iriflophenone
Reactant of Route 2
Reactant of Route 2
Iriflophenone

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